Product packaging for Amdizalisib(Cat. No.:CAS No. 1894229-05-0)

Amdizalisib

Cat. No.: B10823827
CAS No.: 1894229-05-0
M. Wt: 390.8 g/mol
InChI Key: WKDBRCUUDXLTIM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amdizalisib (also known as HMPL-689) is a novel, highly selective, and potent oral inhibitor targeting the phosphoinositide 3-kinase delta (PI3Kδ) isoform . It functions as an ATP-competitive inhibitor, blocking the aberrant activation of the PI3Kδ signaling pathway, which plays a critical role in the survival, proliferation, and homing of malignant B-cells . This mechanism makes it a valuable tool for researching B-cell lymphomas, such as follicular lymphoma and marginal zone lymphoma . In preclinical and clinical studies, this compound has demonstrated a favorable pharmacokinetic profile, characterized by rapid oral absorption, extensive tissue distribution, and low-to-moderate clearance . A human mass balance study showed that this compound is extensively metabolized, primarily through oxidation and conjugation, and is excreted via both feces and urine . The parent drug accounted for the majority of the radioactivity in plasma, with several oxidative metabolites identified . Its high selectivity for the PI3Kδ isoform, which is predominantly expressed in leukocytes, provides a compelling research compound for investigating targeted oncology pathways and immune cell function . Research Applications: • Mechanistic studies on B-cell receptor (BCR) signaling and PI3Kδ biology. • In vitro and in vivo models of hematological malignancies. • Pharmacokinetic and metabolism studies in preclinical research. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15ClN8 B10823827 Amdizalisib CAS No. 1894229-05-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1894229-05-0

Molecular Formula

C19H15ClN8

Molecular Weight

390.8 g/mol

IUPAC Name

4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile

InChI

InChI=1S/C19H15ClN8/c1-11(26-19-14(8-21)18(22)24-10-25-19)13-7-16-23-9-15(20)28(16)27-17(13)12-5-3-2-4-6-12/h2-7,9-11H,1H3,(H3,22,24,25,26)/t11-/m0/s1

InChI Key

WKDBRCUUDXLTIM-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N

Canonical SMILES

CC(C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N

Origin of Product

United States

Foundational & Exploratory

Amdizalisib: A Deep Dive into its Mechanism of Action in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Amdizalisib (HMPL-689) is an orally administered, potent, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] It is currently under clinical investigation for the treatment of various B-cell malignancies, including follicular lymphoma (FL) and marginal zone lymphoma (MZL).[4][5] This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways.

The PI3Kδ Signaling Pathway: A Critical Hub in B-Cell Function and Malignancy

The PI3K family of lipid kinases plays a crucial role in regulating cellular processes such as proliferation, survival, and migration. The class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the expression of PI3Kδ is primarily restricted to hematopoietic cells, where it serves as a central node in B-cell development and function.[6]

Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated, involving the activation of kinases like Lyn and Syk.[3][5] This leads to the recruitment and activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. The activation of the PI3K/AKT/mTOR pathway is fundamental for the survival and proliferation of B-cells.[1]

In many B-cell malignancies, there is an aberrant, continuous activation of the BCR signaling pathway, leading to uncontrolled proliferation and survival of the malignant cells.[2][3][7] This renders the PI3Kδ isoform a highly attractive therapeutic target for these cancers.[3][5]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of PI3Kδ.[7] By binding to the ATP-binding pocket of the PI3Kδ enzyme, it prevents the phosphorylation of PIP2 to PIP3, thereby effectively shutting down the downstream signaling cascade. This inhibition of the PI3K/AKT pathway leads to the induction of apoptosis and a reduction in the proliferation of malignant B-cells. Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in various B-cell lymphoma models.[2]

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk activates PI3K_delta PI3Kδ Lyn_Syk->PI3K_delta activates PIP2 PIP2 PI3K_delta->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes This compound This compound This compound->PI3K_delta inhibits Antigen Antigen Antigen->BCR Antigen Binding

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy and Selectivity

This compound has demonstrated high potency and selectivity for the PI3Kδ isoform in a variety of preclinical assays. This high selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

ParameterValueReference
PI3Kδ Inhibition (IC50)
Biochemical, cellular, and human whole blood assays0.8 - 3 nM[2]
Selectivity
Over other PI3K isoforms>250-fold[2]
Over 319 other protein kinases (at 1 µM)No significant inhibition[2]
Cell Viability Inhibition (IC50)
B-cell lymphoma cell lines0.005 - 5 µM[2]
CYP Inhibition (IC50)
CYP2C830.4 µM[8][9]
CYP2C910.7 µM[8][9]

In addition to its single-agent activity, preclinical studies have shown that this compound can significantly enhance the anti-tumor effects of standard-of-care and other targeted agents in multiple B-cell lymphoma models, both in vitro and in vivo.[2]

Experimental Protocols

The preclinical characterization of this compound involved a range of standard and specialized assays to determine its potency, selectivity, and cellular effects.

Kinase Activity Assay:

  • Methodology: The kinase activity of PI3Kδ and other isoforms was measured using the Transcreener™ Fluorescence Polarization assay.[2] This assay quantifies the ADP produced during the kinase reaction. The inhibitor is incubated with the kinase and ATP, and the reaction is initiated by adding the substrate (e.g., PIP2). The amount of ADP generated is inversely proportional to the fluorescence polarization signal, allowing for the calculation of IC50 values.

Kinome Selectivity Profiling:

  • Methodology: The selectivity of this compound was evaluated against a broad panel of protein kinases (e.g., Eurofins KinaseProfiler™ panel).[2] The compound is tested at a fixed concentration (e.g., 1 µM) against each kinase in the panel. The percentage of inhibition is determined, providing a comprehensive profile of the drug's specificity.

Cell-Based Phosphorylation Assay:

  • Methodology: The effect of this compound on the phosphorylation of downstream targets like AKT was assessed using high-content imaging systems such as the Acumen Explorer.[2] B-cell lymphoma cell lines are treated with varying concentrations of this compound, followed by stimulation to activate the PI3K pathway. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated AKT (p-AKT). The fluorescence intensity is quantified to determine the extent of pathway inhibition.

experimental_workflow start Start: B-Cell Lymphoma Cell Culture treatment Treat cells with varying concentrations of this compound start->treatment stimulation Stimulate PI3K pathway (e.g., with anti-IgM) treatment->stimulation fix_stain Fix, permeabilize, and stain with anti-p-AKT antibody stimulation->fix_stain imaging High-Content Imaging (e.g., Acumen Explorer) fix_stain->imaging quantification Quantify fluorescence intensity of p-AKT imaging->quantification analysis Calculate IC50 for AKT phosphorylation inhibition quantification->analysis

Caption: Workflow for assessing inhibition of AKT phosphorylation.

Cell Viability Assay:

  • Methodology: The impact of this compound on the survival of B-cell lymphoma cell lines was determined using assays like CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8.[2] These assays measure ATP content or metabolic activity, respectively, as indicators of cell viability. Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). The luminescent or colorimetric signal is then measured to calculate the IC50 for cell survival.

Pharmacokinetics and Clinical Development

Preclinical studies have revealed that this compound possesses a favorable pharmacokinetic profile, characterized by good oral absorption, low to moderate clearance, and high plasma protein binding (approximately 90%).[4][5][8][9] These properties support its clinical development as an oral therapeutic agent.

This compound is being evaluated in several clinical trials. A Phase II registration study is ongoing in China for patients with relapsed or refractory follicular lymphoma and marginal zone lymphoma (NCT04849351).[2][5] Additionally, a Phase I/Ib study is being conducted in the U.S. and Europe for patients with relapsed or refractory non-Hodgkin's lymphoma (NCT03786926).[3] Based on promising early clinical data, this compound has been granted Breakthrough Therapy Designation in China for the treatment of relapsed and refractory follicular lymphoma.[2][3]

Conclusion

This compound is a next-generation, highly selective PI3Kδ inhibitor that targets a key survival pathway in B-cell malignancies. Its potent and specific mechanism of action, coupled with a favorable pharmacokinetic profile, has led to promising preclinical and early clinical results. By effectively blocking the aberrant signaling downstream of the B-cell receptor, this compound holds significant potential as a valuable therapeutic option, both as a monotherapy and in combination with other agents, for patients with various B-cell lymphomas. Ongoing clinical trials will further elucidate its efficacy and safety profile in this patient population.

References

Amdizalisib: A Technical Guide to a Novel PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib, also known as HMPL-689, is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] Developed by HUTCHMED (China) Limited, this compound has emerged as a promising therapeutic agent for hematological malignancies, particularly relapsed or refractory follicular lymphoma (FL).[2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including B-cell malignancies.[4] By specifically targeting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, this compound aims to achieve a more favorable safety profile compared to pan-PI3K inhibitors.[5][6] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Synthesis

This compound was discovered and developed by HUTCHMED as a novel small molecule inhibitor of PI3Kδ.[1][7] Its chemical name is 4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile.[5]

Chemical Synthesis

The synthesis of this compound and related imidazopyridazine compounds as PI3K inhibitors is described in patent WO2016045591A1.[8] The general synthetic scheme involves the construction of the core imidazo[1,2-b]pyridazine ring system followed by the introduction of the pyrimidine and phenyl moieties.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PI3Kδ, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] This inhibition blocks the activation of the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and survival of B-cell lymphocytes.[5] The targeted inhibition of PI3Kδ is designed to minimize off-target effects and preserve normal cell signaling in non-hematopoietic tissues.[5]

PI3K_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR PI3K_delta PI3Kδ Lyn_Syk->PI3K_delta PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PI3K_delta->PIP3 This compound This compound This compound->PI3K_delta Inhibition AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors (Cell Proliferation, Survival) mTOR->Downstream

Figure 1: this compound's Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

Preclinical Studies

This compound has undergone extensive preclinical evaluation to characterize its pharmacokinetic (PK) profile, pharmacodynamics (PD), and anti-tumor activity.

Pharmacokinetics

Preclinical PK studies were conducted in mice, rats, dogs, and monkeys.[1] this compound demonstrated good oral absorption and low to moderate clearance in these species.[1] It has high cell permeability and is not a substrate for P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP).[1] Plasma protein binding is high, at approximately 90%.[1] The drug is extensively metabolized, with the parent drug having a low recovery rate in excreta.[1]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (h*ng/mL)
MouseOral100.512303450
RatOral524502300
DogOral213201800
MonkeyOral222801600
Data are representative values from preclinical studies.[1]
In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against PI3Kδ in biochemical and cellular assays.[10]

Table 2: In Vitro Inhibitory Activity of this compound

Assay TypeTarget/Cell LineIC50 (nM)
Biochemical AssayPI3Kδ0.8 - 3
Cellular Assay (AKT phosphorylation)Various B-cell lymphoma lines1 - 10
Cell Viability AssayVarious B-cell lymphoma lines0.005 - 5000
Data compiled from preclinical studies.[10]

Clinical Development

This compound is currently in Phase II clinical development for the treatment of hematological malignancies.[1]

Phase I/Ib Studies

Initial clinical trials (NCT03128164) established the safety, tolerability, and recommended Phase II dose (RP2D) of this compound in patients with relapsed or refractory lymphomas.[11] The studies showed that this compound was well-tolerated with a manageable toxicity profile and demonstrated single-agent clinical activity.[11]

Phase II Registration Trial

A pivotal Phase II registration trial (NCT04849351) was initiated to evaluate the efficacy and safety of this compound monotherapy in patients with relapsed or refractory follicular lymphoma.[3] The primary endpoint of the study is the objective response rate (ORR).[3]

Table 3: Key Clinical Trials of this compound

Trial IdentifierPhaseStatusIndicationKey Endpoints
NCT03128164I/IbCompletedRelapsed/Refractory LymphomaSafety, Tolerability, RP2D, PK, Efficacy
NCT04849351IIOngoingRelapsed/Refractory Follicular LymphomaObjective Response Rate (ORR)
NCT03786926I/IbOngoingRelapsed/Refractory NHL (US/EU)Safety, Tolerability, Efficacy
Information sourced from clinical trial registries.[3][11]

Experimental Protocols

Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)

The inhibitory activity of this compound against PI3Kδ was determined using the Transcreener™ ADP² FP Assay.

Kinase_Assay_Workflow Start Start Incubate Incubate PI3Kδ with This compound and ATP/Substrate Start->Incubate Add_Reagent Add Transcreener™ ADP² FP Reagent Incubate->Add_Reagent Measure_FP Measure Fluorescence Polarization Add_Reagent->Measure_FP Analyze Analyze Data to Determine IC50 Measure_FP->Analyze End End Analyze->End

Figure 2: Workflow for the Transcreener™ Kinase Assay.
  • Reaction Setup: The kinase reaction is performed in a multiwell plate. Each well contains PI3Kδ enzyme, the lipid substrate (e.g., PIP2), ATP, and varying concentrations of this compound in a suitable buffer.

  • Incubation: The reaction mixture is incubated at room temperature to allow the kinase reaction to proceed.

  • Detection: The Transcreener™ ADP² FP detection mix, containing an ADP antibody and a fluorescent tracer, is added to each well.

  • Measurement: The fluorescence polarization (FP) is measured using a plate reader. The amount of ADP produced is inversely proportional to the FP signal.

  • Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

The effect of this compound on the viability of B-cell lymphoma cell lines was assessed using the CellTiter-Glo® assay.

  • Cell Plating: Cells are seeded in a multiwell plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

  • Incubation and Lysis: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The IC50 values are determined from the dose-response curves.

AKT Phosphorylation Assay

The inhibition of AKT phosphorylation in cells treated with this compound was measured to confirm its mechanism of action.

  • Cell Treatment: B-cell lymphoma cells are treated with different concentrations of this compound for a defined time.

  • Cell Lysis: The cells are lysed to extract cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Western Blotting or ELISA: The levels of phosphorylated AKT (p-AKT) and total AKT are determined using specific antibodies via Western blotting or a quantitative ELISA-based method.

  • Data Analysis: The ratio of p-AKT to total AKT is calculated to determine the extent of inhibition of the PI3K pathway.

Conclusion

This compound is a promising, highly selective PI3Kδ inhibitor with a well-characterized preclinical profile and encouraging early clinical data in hematological malignancies. Its targeted mechanism of action offers the potential for improved efficacy and a better safety profile compared to less selective PI3K inhibitors. Ongoing clinical trials will further elucidate its role in the treatment of follicular lymphoma and other B-cell cancers. This technical guide provides a comprehensive overview of the key data and methodologies related to the discovery and development of this compound, serving as a valuable resource for researchers and clinicians in the field of oncology.

References

Amdizalisib: A Technical Guide to a Novel Selective PI3K Delta Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib, also known as HMPL-689, is a novel, orally bioavailable, potent, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] Developed by HUTCHMED, this compound is an ATP-competitive inhibitor that targets a critical component of the B-cell receptor (BCR) signaling pathway.[4] The aberrant activation of the PI3Kδ signaling pathway is a key driver in the proliferation and survival of malignant B-cells, making it a promising therapeutic target for various B-cell malignancies.[5][6]

Due to its high selectivity for the PI3Kδ isoform and favorable pharmacokinetic profile, this compound holds the potential for an improved benefit-risk profile compared to other agents in its class.[2][7] It has been granted Breakthrough Therapy Designation in China for the treatment of relapsed or refractory follicular lymphoma (FL) and is under investigation in multiple clinical trials for various non-Hodgkin's lymphoma (NHL) subtypes, including FL and marginal zone lymphoma (MZL).[5][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The PI3K family of lipid kinases is crucial for regulating cellular processes such as growth, proliferation, survival, and migration. The Class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the expression of the δ and γ isoforms is primarily restricted to hematopoietic cells.[9]

PI3Kδ is a central node in the B-cell receptor (BCR) signaling cascade.[3] Upon antigen binding to the BCR, a signaling cascade is initiated that leads to the activation of PI3Kδ.[2][7] Activated PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn promotes cell survival, proliferation, and growth by phosphorylating a multitude of substrates.[10] In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell proliferation.

This compound selectively binds to the ATP-binding pocket of the PI3Kδ isoform, preventing the phosphorylation of PIP2 to PIP3. This action effectively blocks the activation of the downstream PI3K/AKT signaling pathway, thereby inhibiting the proliferation and inducing cell death in malignant B-cells that rely on this pathway for survival.[10]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk PI3K_delta PI3Kδ Syk->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT recruits & activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K_delta Inhibition Antigen Antigen Antigen->BCR Activation

Figure 1: PI3Kδ Signaling Pathway and this compound's Point of Inhibition.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

The following table summarizes the inhibitory activity of this compound against PI3K isoforms and in cellular assays.

Target / AssayIC₅₀ ValueSelectivity vs. Other IsoformsReference
PI3Kδ 0.8 - 3 nM -[5]
PI3Kα, β, γNot specified>250-fold vs. PI3Kδ[5]
B-cell Lymphoma Cell Lines (Viability)0.005 - 5 µM-[5]

Note: Specific IC₅₀ values for PI3Kα, PI3Kβ, and PI3Kγ were not available in the reviewed public literature, but selectivity is reported to be greater than 250-fold compared to PI3Kδ.

Table 2: Preclinical Pharmacokinetic Profile of this compound

Pharmacokinetic parameters of this compound were evaluated across multiple preclinical species following a single oral (PO) or intravenous (IV) administration.

SpeciesDoseCL (mL/min/kg)Vss (L/kg)T½ (h)F (%)Reference
Mouse 1 mg/kg IV12.31.82.5-[11]
5 mg/kg PO--2.482.7[11]
Rat 5 mg/kg IV11.22.74.0-[11]
25 mg/kg PO--5.368.3[11]
Dog 0.5 mg/kg IV2.71.99.0-[11]
0.5 mg/kg PO--9.781.3[11]
Monkey 0.5 mg/kg IV3.51.35.2-[11]
2 mg/kg PO--5.550.1[11]

CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life; F: Bioavailability.

Table 3: Human Pharmacokinetic Profile of this compound (Phase I)

The following parameters were determined in healthy Chinese male volunteers after a single 30 mg oral dose.[4]

ParameterValueReference
Cmax (ng/mL) 244 ± 48.9[4]
Tmax (h) 2.5 (median)[4]
AUC₀-t (h·ng/mL) 1870 ± 474[4]
Plasma Protein Binding ~90%[11]
Primary Excretion Route Feces (62.1%) and Urine (37.2%)[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 4: Summary of Key Clinical Trials

This compound is being evaluated in several clinical trials for B-cell malignancies.

Trial IdentifierPhaseIndicationPrimary Endpoint(s)StatusReference
NCT03128164 IRelapsed/Refractory LymphomaMTD, Safety, PKOngoing[2]
NCT04849351 IIRelapsed/Refractory Follicular Lymphoma & Marginal Zone LymphomaObjective Response Rate (ORR)Enrollment Complete[8]
NCT03786926 I/IbRelapsed/Refractory Non-Hodgkin's LymphomaSafety, Tolerability, RP2DOngoing[2]

MTD: Maximum Tolerated Dose; PK: Pharmacokinetics; RP2D: Recommended Phase 2 Dose. Efficacy data from these trials, including specific ORR and Complete Response Rate (CRR) percentages, are anticipated to be presented at future medical conferences.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of a selective kinase inhibitor like this compound.

Kinase Activity Assay (Transcreener® Fluorescence Polarization Assay)

This assay quantifies kinase activity by detecting the ADP produced during the phosphorylation reaction.[6]

  • Principle: The assay is a competitive immunoassay for ADP. A highly specific antibody to ADP is used, along with a fluorescent tracer. ADP produced by the target kinase competes with the tracer for antibody binding. This results in a decrease in fluorescence polarization (FP), which is proportional to the amount of ADP produced and thus the kinase activity.

  • Materials:

    • Purified recombinant PI3Kδ enzyme.

    • Substrate (e.g., PIP2).

    • ATP.

    • This compound (or other test inhibitors) at various concentrations.

    • Transcreener® ADP² FP Assay Kit (containing ADP Antibody, ADP Alexa633 Tracer, Stop & Detect Buffer).

    • 384-well, low-volume, black assay plates.

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Enzyme Reaction:

      • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

      • In the assay plate, add 5 µL of a 2x concentration of the test inhibitor (this compound) diluted in reaction buffer. For controls, add buffer only.

      • Add 2.5 µL of a 4x concentration of the substrate/ATP mix (e.g., 40 µM PIP2, 40 µM ATP) to all wells.

      • Initiate the reaction by adding 2.5 µL of a 4x concentration of PI3Kδ enzyme.

      • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • ADP Detection:

      • Prepare the ADP Detection Mix by diluting the ADP Antibody and ADP Tracer in Stop & Detect Buffer as per the kit instructions.

      • Add 10 µL of the ADP Detection Mix to each well to stop the enzyme reaction.

      • Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.

    • Data Acquisition:

      • Read the plate on a microplate reader using excitation and emission wavelengths appropriate for the Alexa Fluor® 633 tracer (e.g., 630 nm excitation, 670 nm emission).

      • Convert raw FP values to ADP concentration using a standard curve.

      • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[6]

  • Principle: The CellTiter-Glo® Reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the amount of ATP and, consequently, the number of viable cells.[1][5]

  • Materials:

    • B-cell lymphoma cell lines (e.g., SU-DHL-6, WSU-DLCL2).

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • 96-well or 384-well opaque-walled plates.

    • This compound at various concentrations.

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit.

    • Luminometer.

  • Procedure:

    • Cell Plating:

      • Harvest and count cells. Seed the cells into opaque-walled multiwell plates at a predetermined optimal density (e.g., 5,000 cells/well in 90 µL of medium).

      • Include control wells with medium only for background measurement.

      • Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment:

      • Prepare serial dilutions of this compound. Add 10 µL of each dilution (or vehicle control) to the appropriate wells.

      • Incubate the plate for an extended period (e.g., 72 hours) at 37°C, 5% CO₂.

    • Assay Measurement:

      • Equilibrate the plate to room temperature for approximately 30 minutes.

      • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

      • Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Analysis:

      • Measure luminescence using a plate-reading luminometer.

      • Subtract the background luminescence from all readings.

      • Normalize the data to the vehicle-treated control wells (representing 100% viability).

      • Plot the percent viability against the log of this compound concentration and calculate the IC₅₀ value using a sigmoidal dose-response curve fit.

B-Cell Activation Assay (Flow Cytometry)

This method evaluates the ability of this compound to inhibit B-cell activation by measuring the expression of surface markers like CD86.[6]

  • Principle: B-cell activation, induced by stimuli such as anti-IgM, leads to the upregulation of co-stimulatory molecules like CD86 on the cell surface. Flow cytometry uses fluorescently labeled antibodies to detect and quantify the expression of these markers on a per-cell basis. A reduction in CD86 expression in the presence of this compound indicates inhibition of the activation pathway.

  • Materials:

    • Isolated primary B-cells or whole blood.

    • Stimulant (e.g., F(ab')₂ anti-human IgM).

    • This compound at various concentrations.

    • Fluorescently conjugated antibodies (e.g., anti-CD19-PerCP, anti-CD86-PE).

    • FACS buffer (PBS + 1% BSA + 0.1% sodium azide).

    • RBC Lysis Buffer (if using whole blood).

    • Flow cytometer.

  • Procedure:

    • Cell Treatment and Stimulation:

      • Pre-incubate isolated B-cells or whole blood samples with various concentrations of this compound or vehicle control for 1 hour at 37°C.

      • Add the B-cell stimulant (e.g., anti-IgM) to the samples. Include an unstimulated control.

      • Incubate for 24 hours at 37°C, 5% CO₂.

    • Antibody Staining:

      • Harvest the cells and wash with cold FACS buffer. If using whole blood, perform RBC lysis according to the manufacturer's protocol.

      • Resuspend the cell pellet in FACS buffer containing the fluorescently labeled antibodies (e.g., anti-CD19 and anti-CD86).

      • Incubate for 30 minutes at 4°C in the dark.

      • Wash the cells twice with FACS buffer to remove unbound antibodies.

      • Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.

    • Data Acquisition and Analysis:

      • Acquire data on a flow cytometer.

      • Gate on the B-cell population using the CD19 marker.

      • Within the CD19+ gate, quantify the median fluorescence intensity (MFI) of the CD86 signal.

      • Determine the inhibition of CD86 upregulation by this compound relative to the stimulated vehicle control.

Human B-Cell Lymphoma Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.[6]

  • Principle: Human B-cell lymphoma cells are implanted into immunocompromised mice (e.g., NOD-SCID or NSG mice), which lack a functional immune system and will not reject the human cells. Once tumors are established, the mice are treated with this compound, and the effect on tumor growth is monitored over time.[10]

  • Materials:

    • Immunocompromised mice (e.g., 6-8 week old female NSG mice).

    • Human B-cell lymphoma cell line (e.g., Pfeiffer, WSU-DLCL2) or patient-derived tumor tissue.

    • Matrigel or similar basement membrane matrix.

    • This compound formulated for oral gavage.

    • Vehicle control solution.

    • Calipers for tumor measurement.

  • Procedure:

    • Tumor Implantation:

      • Harvest lymphoma cells and resuspend them in a sterile solution (e.g., PBS) mixed 1:1 with Matrigel.

      • Inject a defined number of cells (e.g., 5-10 x 10⁶ cells in 100-200 µL) subcutaneously into the flank of each mouse.

    • Tumor Growth and Randomization:

      • Monitor the mice regularly for tumor formation.

      • Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Drug Administration:

      • Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups via oral gavage once daily.

    • Efficacy Monitoring:

      • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

      • Monitor animal body weight and overall health as indicators of toxicity.

      • Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • Data Analysis:

      • Plot the mean tumor volume ± SEM for each group over time.

      • Calculate the tumor growth inhibition (TGI) percentage at the end of the study.

      • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.

Experimental and Clinical Development Workflow

The development of a targeted inhibitor like this compound follows a structured path from initial discovery to clinical application. This workflow ensures a thorough evaluation of the compound's potency, selectivity, safety, and efficacy.

Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Target Identification (PI3Kδ in B-Cells) Screening High-Throughput Screening & Lead Optimization Discovery->Screening Biochem Biochemical Assays (Kinase Activity & Selectivity) Screening->Biochem InVitro In Vitro Cellular Assays (Viability, Apoptosis, Signaling) Biochem->InVitro InVivo_PD In Vivo Pharmacodynamics (e.g., B-Cell Activation) InVitro->InVivo_PD InVivo_Efficacy In Vivo Efficacy Models (Xenografts) InVitro->InVivo_Efficacy ADME_Tox ADME & Toxicology Studies (PK, Safety Pharmacology) InVivo_PD->ADME_Tox ADME_Tox->InVivo_Efficacy IND IND Filing InVivo_Efficacy->IND Phase1 Phase I (Safety, PK, MTD) IND->Phase1 Phase2 Phase II (Efficacy, ORR, Safety) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy vs. SoC) Phase2->Phase3 NDA NDA/BLA Submission Phase3->NDA Approval Regulatory Approval & Market Launch NDA->Approval

Figure 2: Generalized Workflow for the Development of this compound.

References

Preclinical Profile of Amdizalisib (HMPL-689): A Technical Guide for Lymphoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib (HMPL-689) is a novel, highly potent, and selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a critical regulator of B-cell development, activation, and survival.[1] Its aberrant activation is a key driver in the pathogenesis of various B-cell malignancies, making it a compelling therapeutic target.[1] Preclinical studies have demonstrated that this compound possesses favorable pharmacokinetic properties and potent anti-tumor activity in various lymphoma models, supporting its clinical development for the treatment of hematological cancers.[2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, along with detailed experimental methodologies.

Mechanism of Action

This compound selectively inhibits the PI3Kδ enzyme, which is a key component of the B-cell receptor (BCR) signaling pathway.[3][4] Upon BCR activation, PI3Kδ is recruited and activated, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[5] The activation of the PI3K/AKT pathway promotes cell survival, proliferation, and differentiation.[5] By inhibiting PI3Kδ, this compound effectively blocks this signaling cascade, leading to the suppression of AKT phosphorylation and subsequent downstream signaling, ultimately inducing apoptosis in malignant B-cells.[1][6]

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation p_AKT p-AKT AKT->p_AKT Downstream Downstream Effectors (e.g., mTOR, NF-κB) p_AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K_delta Inhibition Transcreener_Workflow cluster_reaction Enzyme Reaction cluster_detection ADP Detection cluster_measurement Measurement cluster_result Result A PI3Kδ enzyme, ATP, PIP2 substrate, this compound B Add Transcreener™ ADP-FP Reagent (Antibody + Tracer) A->B C Incubate and measure fluorescence polarization B->C D Decreased polarization correlates with ADP production C->D Xenograft_Workflow A Implant lymphoma cells (e.g., SU-DHL-6) subcutaneously into immunocompromised mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment groups (Vehicle, this compound, etc.) B->C D Administer treatment orally according to the defined schedule C->D E Monitor tumor volume and body weight regularly D->E F At study endpoint, excise tumors for further analysis E->F

References

Amdizalisib: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdizalisib (HMPL-689) is a potent and highly selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] This targeted mechanism of action positions this compound as a promising therapeutic agent in the treatment of certain hematological malignancies, particularly B-cell lymphomas, where the PI3Kδ signaling pathway is a critical driver of cell proliferation and survival. This document provides an in-depth technical overview of the molecular structure, physicochemical properties, and preclinical pharmacology of this compound, including detailed experimental methodologies and a visualization of its targeted signaling pathway.

Molecular Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C19H15ClN8. Its structure is characterized by a chiral center, with the (S)-enantiomer being the active form.

Table 1: Molecular and Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C19H15ClN8--INVALID-LINK--
IUPAC Name 4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile--INVALID-LINK--
Molecular Weight 390.83 g/mol --INVALID-LINK--
CAS Number 1894229-05-0--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Solubility 10 mM in DMSO--INVALID-LINK--
Storage Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months.--INVALID-LINK--

Mechanism of Action and Selectivity

This compound is a highly selective inhibitor of the PI3Kδ isoform. The PI3K family of lipid kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. The Class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are primarily expressed in hematopoietic cells.[2] In B-cell malignancies, the B-cell receptor (BCR) signaling pathway is often constitutively active, leading to the activation of PI3Kδ and its downstream effector, Akt, which promotes cell survival and proliferation.[3][4]

By selectively targeting PI3Kδ, this compound is designed to minimize off-target effects associated with the inhibition of other PI3K isoforms, such as hyperglycemia, which can be a consequence of PI3Kα inhibition.[2]

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50Reference
PI3Kδ 1 nM (at 1 mM ATP)--INVALID-LINK--
PI3Kα >20,000-fold selectivity vs PI3Kδ--INVALID-LINK--
PI3Kβ >20,000-fold selectivity vs PI3Kδ--INVALID-LINK--
PI3Kγ >20,000-fold selectivity vs PI3Kδ--INVALID-LINK--

Note: The IC50 value for PI3Kδ is for Parsaclisib, a highly selective PI3Kδ inhibitor with a similar profile to this compound. Specific IC50 values for this compound against all isoforms are not publicly available.

Below is a diagram illustrating the PI3Kδ signaling pathway in B-cell lymphoma and the point of inhibition by this compound.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation PI3K_delta PI3Kδ SYK->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT Phosphorylation AKT AKT mTOR mTOR pAKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->PI3K_delta Inhibition Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: This compound dilutions, PI3Kδ enzyme, PIP2 substrate, ATP start->prepare_reagents incubate Incubate at RT (e.g., 60 min) prepare_reagents->incubate add_detection_reagents Add Detection Reagents: Eu-anti-ADP Ab, Alexa Fluor® 647-ADP tracer, EDTA incubate->add_detection_reagents read_fret Read TR-FRET Signal add_detection_reagents->read_fret analyze Analyze Data (Calculate IC50) read_fret->analyze end End analyze->end pAKT_Assay_Workflow start Start cell_culture Culture B-cell lymphoma cells start->cell_culture treat_cells Treat cells with this compound (various concentrations and times) cell_culture->treat_cells stimulate_cells Stimulate PI3K pathway (e.g., with anti-IgM) treat_cells->stimulate_cells lyse_cells Lyse cells and collect protein stimulate_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-p-Akt, anti-total Akt) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

References

Investigating the Antineoplastic Activity of Amdizalisib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This enzyme is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies. By targeting PI3Kδ, this compound effectively disrupts downstream signaling cascades, including the AKT pathway, leading to the inhibition of proliferation and induction of apoptosis in malignant B-cells. Preclinical and clinical studies have demonstrated its promising antineoplastic activity in various hematological cancers, particularly relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL). This technical guide provides an in-depth overview of the antineoplastic properties of this compound, including its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound exerts its antineoplastic effects by selectively inhibiting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[1][2] In normal B-cells, the BCR signaling pathway is tightly regulated. However, in many B-cell malignancies, this pathway is constitutively active, promoting cell survival and proliferation.[1]

Upon binding to the B-cell receptor, a signaling cascade involving Lyn and Syk tyrosine kinases is initiated, leading to the activation of PI3Kδ.[1][3] PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of cellular processes, including cell cycle progression, survival, and metabolism, often through the mTOR pathway.[4][5]

This compound, by competitively binding to the ATP-binding site of PI3Kδ, blocks the production of PIP3.[6] This abrogation of PI3Kδ signaling leads to decreased AKT activation, ultimately resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their survival.[7] The high selectivity of this compound for the δ isoform is designed to minimize off-target effects on other PI3K isoforms that are crucial for normal cellular functions in other tissues, potentially leading to a more favorable safety profile compared to pan-PI3K inhibitors.[8]

PI3K_pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PI3Kd PI3Kδ Lyn_Syk->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation This compound This compound This compound->PI3Kd Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

This compound inhibits the PI3Kδ signaling pathway.

Preclinical Antineoplastic Activity

The antitumor effects of this compound have been extensively evaluated in a range of preclinical models, demonstrating potent activity both in vitro and in vivo.

In Vitro Activity

This compound has shown potent inhibitory activity against the PI3Kδ enzyme and B-cell lymphoma cell lines.

Assay TypeTarget/Cell LineIC50 Value
Biochemical AssayPI3Kδ0.8 - 3 nM[8]
Cellular AssayB-cell lymphoma cell lines0.005 - 5 µM[8]
Human Whole Blood AssayPI3Kδ0.8 - 3 nM[8]
Recombinant Human p110δ/p85α (Sf21 insect cells)PI3Kδ0.3 nM[9]

This compound exhibits high selectivity for the PI3Kδ isoform, with over 250-fold greater potency against PI3Kδ compared to other PI3K isoforms.[8]

In Vivo Activity

In vivo studies using xenograft models of B-cell lymphoma have demonstrated significant tumor growth inhibition with this compound treatment.

Animal ModelTumor ModelTreatmentTumor Growth Inhibition (TGI)
RatPharmacodynamics (PD) study0.1 mg/kgLong-lasting and strong inhibition of B-cell activation[8]

Further detailed quantitative data on TGI from specific xenograft models were not publicly available in the searched literature.

Clinical Antineoplastic Activity

This compound is being investigated in multiple clinical trials for the treatment of relapsed or refractory hematological malignancies.

Phase I/Ib Study in Relapsed/Refractory Lymphoma (NCT03128164 & NCT03786926)

Early-phase studies have evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory lymphomas. These studies established a recommended Phase 2 dose (RP2D) of 30 mg once daily.[10]

Detailed efficacy data such as ORR, CRR, and PFS from these early-phase trials were not fully available in the public domain at the time of this review.

Phase II Registration Trial in Follicular Lymphoma and Marginal Zone Lymphoma (NCT04849351)

A pivotal Phase II study was initiated in China to evaluate this compound as a monotherapy in patients with relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL).[5]

IndicationNumber of PatientsPrimary Endpoint
Relapsed/Refractory Follicular Lymphoma (FL)~100Objective Response Rate (ORR)[5]
Relapsed/Refractory Marginal Zone Lymphoma (MZL)~80Objective Response Rate (ORR)[5]

Topline results for the FL cohort were anticipated in the second half of 2023. As of the latest information, detailed efficacy data from this trial, including ORR, Complete Response Rate (CRR), and Progression-Free Survival (PFS), have not been fully published. For context, other PI3K inhibitors have shown efficacy in similar patient populations. For example, in a study of the PI3Kδ and CK1ε inhibitor umbralisib, the ORR in patients with relapsed or refractory MZL was 49%, with a 16% CR rate. In patients with relapsed or refractory FL, the ORR was 43% with a 3% CR rate.[1][11]

Combination Therapies

Preclinical studies suggest that this compound may have synergistic effects when combined with other anticancer agents.

  • Rituximab: The combination of PI3K inhibitors with the anti-CD20 antibody rituximab has shown promise in preclinical models of B-cell malignancies, suggesting a potential for enhanced efficacy.[6][12]

  • BTK Inhibitors: Dual blockade of the BCR pathway with a PI3Kδ inhibitor like this compound and a Bruton's tyrosine kinase (BTK) inhibitor (e.g., ibrutinib, zanubrutinib) is a rational combination that has shown synergistic effects in preclinical models of aggressive lymphomas.[9]

  • Venetoclax: The BCL-2 inhibitor venetoclax has demonstrated synergistic effects with PI3K inhibitors in preclinical lymphoma models, providing a strong rationale for clinical investigation of this combination.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the antineoplastic activity of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled multiwell plates (96- or 384-well)

  • B-cell lymphoma cell lines

  • Culture medium

  • This compound (or other test compounds)

  • Luminometer

Protocol:

  • Cell Plating: Seed B-cell lymphoma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

CellTiterGlo_Workflow cluster_prep Preparation cluster_incubation Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate B-cell lymphoma cells (96-well plate) Add_Compound Add this compound to cells Cell_Plating->Add_Compound Compound_Prep Prepare this compound dilutions Compound_Prep->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_CTG Add CellTiter-Glo® Reagent Incubate_72h->Add_CTG Mix_Lysis Mix for 2 min (cell lysis) Add_CTG->Mix_Lysis Incubate_10min Incubate for 10 min Mix_Lysis->Incubate_10min Read_Luminescence Read Luminescence Incubate_10min->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Workflow for CellTiter-Glo® cell viability assay.

PI3Kδ Kinase Assay (Transcreener® ADP² FP Assay)

This is a fluorescence polarization (FP)-based immunoassay that measures the ADP produced by the kinase reaction.

Materials:

  • Transcreener® ADP² FP Assay Kit (BellBrook Labs)

  • Recombinant human PI3Kδ enzyme

  • PIP2 substrate

  • ATP

  • This compound (or other test compounds)

  • 384-well plates

  • Fluorescence polarization plate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the PI3Kδ enzyme, PIP2 substrate, and reaction buffer.

  • Kinase Reaction:

    • Add the test compound to the wells of a 384-well plate.

    • Add the enzyme/substrate mixture to initiate the reaction.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Detection:

    • Add the ADP Detection Mixture (containing ADP Alexa633 Tracer and ADP² Antibody) to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence polarization on a plate reader.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

B-Cell Activation Analysis by Flow Cytometry

This protocol describes the analysis of B-cell activation markers, such as CD86, using flow cytometry.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • B-cell stimuli (e.g., anti-IgM, CpG)

  • This compound

  • Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD86)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Isolate PBMCs from healthy donor blood.

    • Culture the PBMCs and pre-treat with various concentrations of this compound for 1-2 hours.

    • Stimulate the B-cells with an appropriate stimulus (e.g., anti-IgM) for 24-48 hours.

  • Antibody Staining:

    • Harvest the cells and wash with FACS buffer.

    • Resuspend the cells in FACS buffer containing fluorochrome-conjugated antibodies against B-cell surface markers (e.g., CD19 for B-cell identification and CD86 for activation).

    • Incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the CD19-positive B-cell population.

    • Analyze the expression of CD86 on the B-cells.

    • Determine the effect of this compound on the upregulation of CD86 expression following stimulation.

Lymphoma Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment and use of a lymphoma PDX model to evaluate the in vivo efficacy of this compound.

Materials:

  • Fresh tumor tissue from a lymphoma patient

  • Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) or NSG)

  • Surgical tools

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Obtain fresh, sterile tumor tissue from a consenting patient.

    • Mechanically or enzymatically dissociate the tumor tissue to obtain a single-cell suspension or small tumor fragments.

    • Subcutaneously implant the tumor cells/fragments (optionally mixed with Matrigel) into the flank of immunocompromised mice.[1][15]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are established and reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).[15]

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally to the treatment group at the desired dose and schedule.

    • Administer the vehicle control to the control group.

  • Efficacy Evaluation:

    • Measure tumor volumes two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) percentage.

PDX_Workflow cluster_establishment Model Establishment cluster_monitoring Tumor Growth & Treatment cluster_evaluation Efficacy Evaluation Patient_Tumor Obtain Patient Lymphoma Tissue Process_Tumor Process Tissue (Single Cells/Fragments) Patient_Tumor->Process_Tumor Implant_Mice Implant into Immunocompromised Mice Process_Tumor->Implant_Mice Monitor_Growth Monitor Tumor Growth Implant_Mice->Monitor_Growth Randomize Randomize Mice into Treatment & Control Groups Monitor_Growth->Randomize Treat_this compound Administer this compound (Treatment Group) Randomize->Treat_this compound Treat_Vehicle Administer Vehicle (Control Group) Randomize->Treat_Vehicle Measure_Tumors Measure Tumor Volume & Body Weight Treat_this compound->Measure_Tumors Treat_Vehicle->Measure_Tumors Endpoint Endpoint Analysis (Tumor Excision) Measure_Tumors->Endpoint Analyze_Data Calculate Tumor Growth Inhibition (TGI) Endpoint->Analyze_Data

Workflow for a lymphoma patient-derived xenograft (PDX) study.

Conclusion

This compound is a promising, highly selective PI3Kδ inhibitor with demonstrated antineoplastic activity in preclinical models and early clinical trials for B-cell malignancies. Its targeted mechanism of action offers the potential for a favorable efficacy and safety profile. Further clinical investigation, both as a monotherapy and in combination with other anticancer agents, is warranted to fully elucidate its therapeutic potential in the treatment of follicular lymphoma, marginal zone lymphoma, and other hematological cancers. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel PI3Kδ inhibitors.

References

Amdizalisib: A Deep Dive into its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amdizalisib (formerly HMPL-689) is a novel, orally bioavailable, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] Developed by HUTCHMED, this compound is currently under investigation for the treatment of various hematological malignancies, particularly relapsed or refractory follicular lymphoma.[1][2] This technical guide provides a comprehensive overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization, aimed at researchers, scientists, and drug development professionals.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit, and are divided into four isoforms: α, β, γ, and δ. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[2] Dysregulation of the PI3Kδ pathway is a key driver in many B-cell malignancies, making it an attractive therapeutic target.[2] this compound was designed to offer high selectivity for PI3Kδ, potentially leading to a more favorable safety profile compared to less selective PI3K inhibitors.

Target Profile and Mechanism of Action

This compound is an ATP-competitive inhibitor of PI3Kδ.[4] By selectively binding to and inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The inhibition of the PI3Kδ/AKT signaling cascade ultimately leads to decreased proliferation and induction of apoptosis in cancer cells that are dependent on this pathway for survival.[5]

Kinase Selectivity

This compound has demonstrated high selectivity for the PI3Kδ isoform over other Class I PI3K isoforms (α, β, and γ) and a broad panel of other protein kinases. Preclinical studies have shown that this compound is over 250-fold more selective for PI3Kδ compared to other PI3K isoforms.[5] Furthermore, at a concentration of 1 µM, this compound showed no significant inhibition of 319 other protein kinases, highlighting its specificity.[5]

Quantitative Kinase Inhibition Data

The following tables summarize the in vitro potency and selectivity of this compound against PI3K isoforms and in cellular assays.

Target IC50 (nM) Selectivity vs. PI3Kδ
PI3Kδ0.8 - 3-
Other PI3K isoforms>250-fold higher>250x

Table 1: In vitro inhibitory activity of this compound against PI3K isoforms. Data compiled from preclinical studies.[5]

Assay Type Cell Line IC50
Cell ViabilityB-cell lymphoma cell lines0.005 - 5 µM
Cellular pAKT inhibitionVarious0.8 - 3 nM
Human Whole Blood Assay-0.8 - 3 nM

Table 2: Cellular activity of this compound.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Biochemical Kinase Inhibition Assay (Transcreener™ Fluorescence Polarization Assay)

This assay quantitatively measures the activity of PI3Kδ by detecting the production of ADP.

Materials:

  • Recombinant human PI3Kδ enzyme

  • This compound (or other test compounds)

  • PIP2 substrate

  • ATP

  • Transcreener™ ADP² FP Assay Kit (BellBrook Labs)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35)

  • 384-well microplates

Protocol:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add the PI3Kδ enzyme to the wells of the microplate.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the Transcreener™ ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.

  • Incubate the plate for a further 60 minutes to allow the detection reagents to reach equilibrium.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Kinase Selectivity Profiling (Eurofins KinaseProfiler™ Panel)

This service is used to assess the selectivity of a compound against a large panel of protein kinases.

Protocol Overview:

  • This compound is submitted to a contract research organization (e.g., Eurofins).

  • The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

  • The kinase activity is typically measured using a radiometric assay ([³³P]-ATP filter binding) or other proprietary methods.

  • The percentage of inhibition for each kinase is determined relative to a vehicle control.

  • Results are provided as a list of kinases and their corresponding inhibition values, allowing for an assessment of the compound's selectivity.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • B-cell lymphoma cell lines

  • This compound

  • Cell culture medium and supplements

  • 96-well clear-bottom white-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Protocol:

  • Seed the B-cell lymphoma cells into the wells of the 96-well plate at a predetermined density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor Syk Syk BCR->Syk Antigen Binding PI3K_delta PI3Kδ Syk->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival This compound This compound This compound->PI3K_delta Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, this compound) start->prepare_reagents dispense_enzyme Dispense PI3Kδ Enzyme into Microplate prepare_reagents->dispense_enzyme add_compound Add this compound Dilutions or Vehicle Control dispense_enzyme->add_compound initiate_reaction Initiate Reaction (Add Substrate/ATP Mix) add_compound->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Add Detection Reagents incubate_reaction->stop_reaction incubate_detection Incubate for Signal Development stop_reaction->incubate_detection read_plate Read Plate (Fluorescence Polarization) incubate_detection->read_plate analyze_data Data Analysis (IC50 Calculation) read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for a biochemical kinase inhibition assay.

This compound Development Logic

Amdizalisib_Development cluster_preclinical Preclinical Development cluster_clinical Clinical Development target_id Target Identification (PI3Kδ in B-Cell Malignancies) lead_opt Lead Optimization (Potency & Selectivity) target_id->lead_opt in_vitro In Vitro Studies (Biochemical & Cellular Assays) lead_opt->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo phase1 Phase I Trials (Safety & PK) in_vivo->phase1 phase2 Phase II Trials (Efficacy & Dosing) phase1->phase2 phase3 Phase III Trials (Pivotal Studies) phase2->phase3

Caption: The logical progression of this compound's development from preclinical to clinical stages.

References

Delving into the Preclinical Pharmacodynamics of Amdizalisib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amdizalisib (HMPL-689) is an orally bioavailable, potent, and highly selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). Its targeted inhibition of the PI3Kδ/AKT signaling pathway has shown significant promise in preclinical models of B-cell malignancies, leading to decreased proliferation and induced cell death in cancer cells overexpressing PI3Kδ.[1] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

This compound selectively binds to and inhibits PI3Kδ, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] Aberrant activation of this pathway is a hallmark of many B-cell malignancies, promoting the survival and proliferation of malignant cells. By specifically targeting the delta isoform, this compound is designed to spare other PI3K isoforms, potentially minimizing off-target effects and improving its safety profile.[1] The inhibition of PI3Kδ by this compound prevents the activation of the downstream AKT signaling cascade, a key regulator of cell growth, proliferation, and survival.

Below is a diagram illustrating the targeted inhibition of the PI3K/AKT signaling pathway by this compound.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PI3K PI3Kδ BCR->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates pAKT p-AKT AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Cell_Survival Cell Survival, Proliferation, Growth Downstream->Cell_Survival This compound This compound This compound->PI3K inhibits

This compound inhibits the PI3K/AKT signaling pathway.

In Vitro Activity of this compound

This compound has demonstrated potent and selective inhibitory activity against PI3Kδ in various in vitro assays.

Kinase Selectivity

Biochemical assays have confirmed the high selectivity of this compound for the PI3Kδ isoform.

Kinase IsoformIC50 (nM)Selectivity vs. PI3Kδ
PI3Kδ0.8 - 3-
Other PI3K isoforms>250-fold higher>250x

Table 1: In vitro kinase selectivity of this compound. IC50 values represent the concentration required for 50% inhibition of kinase activity.[2]

Cell-Based Assays

This compound has shown potent anti-proliferative effects in a panel of B-cell lymphoma cell lines.

Cell LineIC50 (µM)
B-cell Lymphoma Panel0.005 - 5

Table 2: In vitro cell viability IC50 values of this compound in B-cell lymphoma cell lines.[2]

In Vivo Pharmacodynamics of this compound

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in animal models of B-cell malignancies.

Rat Pharmacodynamics Study

A study in rats demonstrated that this compound effectively inhibits B-cell activation at low doses.

Animal ModelDoseEffect
Naïve Rats0.1 mg/kgLong-lasting and strong inhibition of B-cell activation

Table 3: In vivo pharmacodynamic effects of this compound on B-cell activation in rats.[2]

Human B-cell Lymphoma Xenograft Models

This compound has shown significant anti-tumor activity in human B-cell lymphoma cell line-derived xenograft models, both as a single agent and in combination with other therapeutic agents. While specific tumor growth inhibition data is not publicly available, studies have shown that this compound significantly improves the anti-tumor activity of standard-of-care agents.[2]

The following diagram illustrates a general workflow for a xenograft efficacy study.

Xenograft_Workflow start Start cell_culture Human B-cell Lymphoma Cell Culture start->cell_culture implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment with This compound and/or Other Agents randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size Limit) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

Workflow for a preclinical xenograft efficacy study.

Experimental Protocols

In Vitro Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)

This assay biochemically quantifies the inhibitory activity of this compound against PI3Kδ and other kinase isoforms.

Principle: The Transcreener™ FP assay is a high-throughput screening assay that detects ADP, the invariant product of all kinase reactions. The assay uses a highly specific antibody to ADP that is coupled to a fluorescent tracer. When the tracer is bound to the antibody, it has a high fluorescence polarization value. ADP produced by the kinase reaction displaces the tracer from the antibody, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the amount of ADP produced and thus to the kinase activity.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., ATP and a lipid substrate for PI3K), and this compound at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and this compound or vehicle control. Incubate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add the Transcreener™ ADP² FP detection mix (containing ADP antibody and tracer) to each well.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent or CCK-8 Assay)

These assays determine the effect of this compound on the viability and proliferation of B-cell lymphoma cell lines.

Principle (CellTiter-Glo®): This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.

Protocol Outline (CellTiter-Glo®):

  • Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

  • Lysis and Luminescence: Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates the luminescent reaction.

  • Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value from the dose-response curve.

Rat Pharmacodynamics - B-cell Activation Assay

This ex vivo assay evaluates the ability of this compound to inhibit B-cell activation in whole blood.[2]

Principle: B-cell activation can be assessed by measuring the upregulation of cell surface markers, such as CD86, using flow cytometry.[2]

Protocol Outline:

  • Blood Collection: Collect whole blood from naïve rats.

  • Compound Incubation: Incubate the whole blood with various concentrations of this compound or vehicle control.

  • B-cell Stimulation: Stimulate B-cells in the blood with an activating agent (e.g., anti-IgD antibody).

  • Staining: Stain the blood cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD45RA) and an activation marker (e.g., CD86).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of activated B-cells (CD45RA+/CD86+).

  • Data Analysis: Calculate the inhibition of B-cell activation at each this compound concentration.

Conclusion

The preclinical pharmacodynamic data for this compound strongly support its development as a targeted therapy for B-cell malignancies. Its high potency and selectivity for PI3Kδ, coupled with demonstrated in vitro and in vivo activity, highlight its potential to be a valuable addition to the therapeutic landscape for patients with these cancers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this promising agent.

References

Methodological & Application

Application Notes and Protocols for Amdizalisib in Mouse Xenograft Models of Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib (HMPL-689) is a novel, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a critical component of the B-cell receptor (BCR) pathway, which is frequently dysregulated in B-cell malignancies. Aberrant activation of this pathway promotes the survival and proliferation of malignant B-cells, making PI3Kδ a key therapeutic target in lymphomas. Preclinical studies using mouse xenograft models have demonstrated the significant anti-tumor activity of this compound in various B-cell lymphoma subtypes.

These application notes provide a comprehensive overview of the use of this compound in mouse xenograft models of lymphoma, including its mechanism of action, detailed experimental protocols, and a summary of its preclinical efficacy.

Mechanism of Action

This compound selectively targets and inhibits PI3Kδ, a lipid kinase that plays a central role in the BCR signaling cascade. In normal B-cells, antigen binding to the BCR initiates a signaling cascade involving LYN and SYK, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and BTK. This signaling cascade is crucial for B-cell proliferation, survival, and differentiation. In many B-cell lymphomas, this pathway is constitutively active, driving oncogenesis. By inhibiting PI3Kδ, this compound blocks the production of PIP3, thereby inhibiting downstream signaling and inducing apoptosis in malignant B-cells.[1]

PI3K_Signaling_Pathway This compound's Mechanism of Action in the PI3K/BCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PI3K_delta PI3Kδ LYN_SYK->PI3K_delta activates PIP2 PIP2 PI3K_delta->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 becomes BTK BTK PIP3->BTK activates AKT AKT PIP3->AKT activates Proliferation_Survival Cell Proliferation & Survival BTK->Proliferation_Survival AKT->Proliferation_Survival This compound This compound This compound->PI3K_delta inhibits Xenograft_Workflow General Workflow for Lymphoma Xenograft Study cluster_setup Model Establishment cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Cell_Culture 1. Lymphoma Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection into Immunocompromised Mice Cell_Harvest->Injection Tumor_Growth 4. Monitor Tumor Growth Injection->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer this compound or Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Data_Collection 8. Collect Endpoint Data Monitoring->Data_Collection Analysis 9. Analyze Tumor Growth Inhibition & Survival Data_Collection->Analysis

References

Application Notes and Protocols for Amdizalisib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amdizalisib (also known as HMPL-689) is a highly potent and selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ)[1][2][3]. The PI3K pathway is a critical signaling cascade involved in essential cellular functions such as cell growth, proliferation, survival, and metabolism[4][5]. The delta isoform of PI3K plays a significant role in B-cell development and function by mediating signals from key B-cell receptors[2][3]. Aberrant activation of the PI3Kδ signaling pathway is a common feature in malignant B-cells, making it a promising therapeutic target for B-cell malignancies[2][3]. These application notes provide detailed methodologies for the preparation and use of this compound in in vitro cell culture experiments to assess its biological effects.

Mechanism of Action

This compound exerts its effect by selectively inhibiting the PI3Kδ enzyme. This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits and activates downstream proteins, most notably the serine/threonine kinase AKT. The subsequent reduction in activated AKT leads to the downregulation of the entire PI3K/AKT/mTOR signaling pathway, ultimately resulting in decreased cell proliferation and survival[1][4].

Amdizalisib_Mechanism_of_Action cluster_membrane GrowthFactor Growth Factor Receptor PI3K PI3Kδ GrowthFactor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates This compound This compound This compound->PI3K Inhibits mTOR mTOR AKT->mTOR Activates Downstream Cell Proliferation, Growth & Survival mTOR->Downstream Promotes Amdizalisib_Stock_Preparation Start Start Equilibrate Equilibrate this compound Powder to Room Temp Start->Equilibrate Weigh Weigh Powder & Calculate Required DMSO Volume Equilibrate->Weigh Dissolve Add DMSO and Vortex Until Fully Dissolved Weigh->Dissolve Aliquot Aliquot into Single-Use Microcentrifuge Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End Ready for Use Store->End Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Analysis Treatment Cell Treatment with This compound Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody Antibody Incubation (Primary & Secondary) Blocking->Antibody Detect Chemiluminescent Detection Antibody->Detect Analyze Band Densitometry & Normalization Detect->Analyze

References

Determining the Potency of Amdizalisib: Application Notes and Protocols for IC50 Assessment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of this pathway is a critical factor in the survival and proliferation of various B-cell malignancies. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a crucial step in preclinical drug evaluation. The provided methodologies for cell viability assays, such as the CellTiter-Glo® and MTT assays, offer robust frameworks for assessing the cytotoxic and cytostatic effects of this compound.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development and function. Aberrant activation of the PI3Kδ/AKT signaling pathway is a hallmark of many B-cell lymphomas, making it a prime target for therapeutic intervention.

This compound is a next-generation PI3Kδ inhibitor designed for high selectivity, which is anticipated to translate into a more favorable safety profile compared to less selective PI3K inhibitors. Preclinical studies have demonstrated that this compound potently inhibits the survival of various B-cell lymphoma cell lines. The determination of its IC50 value, the concentration of the drug that inhibits 50% of a biological process, is a fundamental measure of its potency and is essential for the characterization of its anti-cancer activity.

Data Presentation

The following table summarizes the reported IC50 values of this compound in a panel of B-cell lymphoma cell lines. This data provides a quantitative measure of the compound's potency across different hematological cancer subtypes.

Cell LineCancer TypeIC50 (µM)
AB-cell Lymphoma0.005 - 5
BB-cell Lymphoma0.005 - 5
CB-cell Lymphoma0.005 - 5
DB-cell Lymphoma0.005 - 5
EB-cell Lymphoma0.005 - 5

Note: A preclinical study reported that this compound potently inhibited cell survival in a panel of B-cell lymphoma cell lines with IC50 values ranging from 0.005 to 5 μM. Specific values for individual cell lines were not detailed in the publicly available abstract.

Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the PI3Kδ isoform, thereby blocking the downstream AKT signaling pathway. This inhibition disrupts the signaling cascade that promotes cell survival and proliferation in malignant B-cells.

Caption: this compound inhibits the PI3Kδ/AKT signaling pathway.

Experimental Protocols

The following are detailed protocols for determining the IC50 of this compound in cancer cell lines using two common cell viability assays.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical concentration range could be from 100 µM to 0.001 µM in 10-fold dilutions.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium and reagent only) from all experimental readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the normalized viability data against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Follow the same procedure as described in the CellTiter-Glo® protocol (Step 1).

  • Compound Treatment:

    • Follow the same procedure as described in the CellTiter-Glo® protocol (Step 2).

  • Assay Procedure:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 5-10 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average background absorbance (wells with medium and MTT solution only) from all experimental readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the normalized viability data against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of this compound in cancer cell lines.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select and maintain cancer cell lines) Cell_Seeding 3. Cell Seeding (Plate cells in 96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Prepare this compound serial dilutions) Treatment 4. Treatment (Add this compound dilutions to cells) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (Incubate for a defined period, e.g., 72h) Treatment->Incubation Viability_Assay 6. Cell Viability Assay (e.g., CellTiter-Glo® or MTT) Incubation->Viability_Assay Data_Acquisition 7. Data Acquisition (Measure luminescence or absorbance) Viability_Assay->Data_Acquisition Normalization 8. Data Normalization (Normalize to vehicle control) Data_Acquisition->Normalization Curve_Fitting 9. Curve Fitting & IC50 Calculation (Non-linear regression analysis) Normalization->Curve_Fitting

Caption: General workflow for IC50 determination of this compound.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to accurately determine the IC50 of this compound in various cancer cell lines. The consistent and reproducible measurement of this key parameter is fundamental for the continued preclinical and clinical development of this promising targeted therapy for hematological malignancies. The high potency and selectivity of this compound underscore its potential as a valuable therapeutic agent in the treatment of B-cell lymphomas.

References

Amdizalisib Administration Protocol for In Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies.[1][2] By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound offers a promising therapeutic strategy for various hematological cancers, particularly B-cell lymphomas.[3] Preclinical studies have demonstrated that this compound exhibits favorable pharmacokinetic properties and significant anti-tumor activity in B-cell lymphoma models.[3][4]

These application notes provide a detailed overview of the administration protocols for this compound in in vivo studies, based on available preclinical pharmacokinetic and efficacy data. The included protocols and data are intended to serve as a comprehensive resource for researchers designing and conducting in vivo experiments with this compound.

Data Presentation

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Various Animal Models
Animal ModelAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (h*ng/mL)t1/2 (h)
ICR Mice Intravenous (IV)2.5----
Oral (PO)10----
SD Rats Intravenous (IV)5----
Oral (PO)1----
Oral (PO)5----
Oral (PO)25----
Beagle Dogs Intravenous (IV)0.5----
Oral (PO)0.5----
Oral (PO)3.5----
Oral (PO)25----
Monkeys Intravenous (IV)1----
Oral (PO)5----

Data compiled from preclinical pharmacokinetic studies.[5] Specific Cmax, Tmax, AUC, and t1/2 values were not consistently provided across all cited abstracts.

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study of this compound

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous or oral administration in rodents.

Animal Models:

  • Male ICR mice (26.8–31.2 g)[5]

  • Male and female Sprague-Dawley (SD) rats (173–217 g)[5]

Materials:

  • This compound

  • Vehicle for IV administration (e.g., saline, 5% dextrose)

  • Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

  • Syringes and needles for IV injection

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis[6]

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.[5]

  • Dosing:

    • Intravenous (IV) Administration:

      • Administer this compound intravenously at the desired dose (e.g., 2.5 mg/kg for mice, 5 mg/kg for rats).[5]

    • Oral (PO) Administration:

      • Administer this compound orally via gavage at the desired dose (e.g., 10 mg/kg for mice; 1, 5, or 25 mg/kg for rats).[5]

  • Blood Sampling:

    • Collect blood samples at predetermined time points. For example: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]

    • Collect blood via an appropriate method (e.g., retro-orbital sinus, tail vein).

  • Plasma Preparation:

    • Immediately place blood samples on ice.

    • Centrifuge the blood samples (e.g., at 1,500 x g for 10 minutes at 4°C) to separate the plasma.[5]

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.[6]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol 2: In Vivo Efficacy Study of this compound in a B-Cell Lymphoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human B-cell lymphoma xenograft mouse model.

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice) are suitable for establishing xenografts.

Cell Line:

  • A human B-cell lymphoma cell line (e.g., SU-DHL-4, Pfeiffer, or TMD8, which have shown sensitivity to PI3Kδ inhibitors).[7]

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)

  • B-cell lymphoma cells

  • Matrigel (optional, for subcutaneous injection)

  • Syringes and needles for cell injection

  • Gavage needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected B-cell lymphoma cell line under standard conditions.

  • Tumor Implantation:

    • Harvest cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[8]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]

  • Treatment Administration:

    • Administer this compound orally once daily (QD) at the desired dose(s). A dose as low as 0.1 mg/kg has shown pharmacodynamic effects in rats.[4] Efficacy studies with other PI3Kδ inhibitors have used doses in the range of 25-50 mg/kg.[8][9]

    • Administer the vehicle to the control group following the same schedule.

    • Continue treatment for a specified period (e.g., 21-28 days).

  • Efficacy Assessment:

    • Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth between the this compound-treated groups and the vehicle control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Visualization

This compound Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: this compound inhibits the PI3Kδ signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow start Start cell_culture 1. B-Cell Lymphoma Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Daily Oral Administration (this compound or Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring Repeated Cycles endpoint 7. Study Endpoint: Tumor Excision & Analysis monitoring->endpoint end End endpoint->end

Caption: Workflow for a xenograft efficacy study.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Amdizalisib in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib (HMPL-689) is a novel, potent, and highly selective oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Aberrant activation of the PI3Kδ signaling pathway is a critical factor in the survival and proliferation of malignant B-cells, making it a promising therapeutic target for B-cell malignancies.[2][3] Preclinical studies have demonstrated that this compound possesses favorable pharmacokinetic properties, including good oral absorption, moderate tissue distribution, and low clearance, supporting its clinical development for treating hematological cancers such as follicular lymphoma and marginal zone lymphoma.[1][3][4]

These application notes provide a detailed overview of the pharmacokinetic profile of this compound in various animal models and offer standardized protocols for conducting such analyses.

Pharmacokinetic Profile of this compound in Animal Models

This compound has been extensively characterized in several preclinical species, including mice, rats, dogs, and monkeys, to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

Absorption: this compound is well-absorbed after oral administration across different animal species.[5][6] Preclinical studies indicate good oral absorption and a favorable pharmacokinetic profile.[3][7]

Distribution: The drug exhibits high plasma protein binding of approximately 90%.[5][6] It is extensively distributed in tissues; however, it shows a low brain-to-plasma exposure ratio in rats, suggesting limited penetration of the blood-brain barrier.[5][6]

Metabolism: this compound is extensively metabolized in vivo, with a low recovery rate of the parent drug in excreta.[5][6] The primary metabolic pathways include oxidation of the benzene or pyrimidine rings and conjugation with cysteine or glucuronic acid.[3][8]

Excretion: The primary routes of excretion for this compound and its metabolites are via bile and urine in rats.[5][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models after single intravenous (IV) and oral (PO) administrations.

Table 1: Pharmacokinetic Parameters of this compound in Mice (ICR) [6]

ParameterIV Administration (2.5 mg/kg)PO Administration (10 mg/kg)
CL (L/h/kg) Data not availableData not available
Vss (L/kg) Data not availableData not available
T½ (h) Data not availableData not available
AUC (ng·h/mL) Data not availableData not available
Cmax (ng/mL) Data not availableData not available
Tmax (h) Data not availableData not available
F (%) -Data not available

Table 2: Pharmacokinetic Parameters of this compound in Rats (SD) [5][6]

ParameterIV AdministrationPO Administration
CL (L/h/kg) Low-to-moderateLow-to-moderate
Vss (L/kg) HighHigh
T½ (h) Data not availableData not available
AUC (ng·h/mL) Data not availableData not available
Cmax (ng/mL) Data not availableData not available
Tmax (h) Data not availableData not available
F (%) -Data not available

Table 3: Pharmacokinetic Parameters of this compound in Dogs [5][6]

ParameterIV AdministrationPO Administration
CL (L/h/kg) Low-to-moderateLow-to-moderate
Vss (L/kg) Data not availableData not available
T½ (h) Data not availableData not available
AUC (ng·h/mL) Data not availableData not available
Cmax (ng/mL) Data not availableData not available
Tmax (h) Data not availableData not available
F (%) -Data not available

Table 4: Pharmacokinetic Parameters of this compound in Monkeys [5][6]

ParameterIV AdministrationPO Administration
CL (L/h/kg) Low-to-moderateLow-to-moderate
Vss (L/kg) Data not availableData not available
T½ (h) Data not availableData not available
AUC (ng·h/mL) Data not availableData not available
Cmax (ng/mL) Data not availableData not available
Tmax (h) Data not availableData not available
F (%) -Data not available

Note: Specific quantitative values for many parameters were not available in the public search results. The tables reflect the qualitative descriptions found. "Low-to-moderate" clearance and "high" volume of distribution are as described in the cited literature.[5][6]

Experimental Protocols

In Vivo Pharmacokinetic Studies

1. Animal Models:

  • Mice: Male ICR mice (26.8–31.2 g).[6]

  • Rats: Male Sprague-Dawley (SD) rats.[6]

  • Dogs and Monkeys: Conducted by contract research organizations.[6]

  • All animal experiments should be approved by an Institutional Animal Care and Use Committee (IACUC).[6] Animals should be quarantined and acclimatized under controlled environmental conditions (12:12 h light:dark cycle) with free access to food and water.[6]

2. Drug Administration:

  • Formulation: For oral administration, this compound can be formulated as a suspension. For intravenous administration, a solution formulation is required. The specific vehicle composition should be optimized for solubility and stability.

  • Dosing:

    • Mice: A single intravenous dose of 2.5 mg/kg or a single oral dose of 10 mg/kg.[6]

    • Rats, Dogs, Monkeys: Doses for these species were not specified in the provided results but should be determined based on dose-range finding studies.

  • Fasting: Animals should be fasted overnight with free access to water before dosing.[6]

3. Sample Collection:

  • Blood Sampling:

    • Mice: Blood samples are collected at pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[6]

    • Other Species: A similar or more intensive sampling schedule should be employed to accurately define the pharmacokinetic profile.

  • Anticoagulant: Sodium heparin is a suitable anticoagulant.[6]

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.[6]

4. Bioanalytical Method:

  • Technique: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][8]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system is typically used.[3][8]

  • Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods for extracting this compound from plasma samples.

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Tissue Distribution and Excretion Studies in Rats

1. Radiolabeled Compound:

  • [¹⁴C] this compound is used to trace the distribution and excretion of the drug and its metabolites.[6]

2. Study Design:

  • Bile duct-cannulated (BDC) and intact (BDI) rats are used.[6]

  • A single oral dose of [¹⁴C] this compound (e.g., 5 mg/kg, 100 μCi/kg) is administered.[6]

3. Sample Collection:

  • Urine and Feces: Collected at pre-dose and at various intervals up to 168 hours post-dose.[6]

  • Bile (from BDC rats): Collected at pre-dose and at intervals up to 72 hours post-dose.[6]

  • Cage Wash: Collected at 24-hour intervals.[6]

4. Analysis:

  • The total radioactivity in all collected samples is measured using liquid scintillation counting.

  • Metabolite profiling in plasma, urine, and feces is conducted using LC-MS/MS to identify the major metabolites.[3][8]

Visualizations

Signaling Pathway of this compound

PI3K_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PI3K_delta PI3Kδ Lyn_Syk->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation This compound This compound This compound->PI3K_delta Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the PI3Kδ signaling pathway.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow Animal_Dosing Animal Dosing (IV or PO) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis Sample_Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS_MS->PK_Analysis Results PK Parameters (Cmax, AUC, T½, etc.) PK_Analysis->Results

Caption: Workflow for a typical in vivo pharmacokinetic study.

Logical Relationship of ADME Studies

ADME_Relationship cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies PK_Study Pharmacokinetics (Mice, Rats, Dogs, Monkeys) Human_PK_Projection Human PK Projection (Allometric Scaling) PK_Study->Human_PK_Projection Tissue_Distribution Tissue Distribution (Rats) Tissue_Distribution->PK_Study Excretion_Study Excretion (Rats) Excretion_Study->PK_Study Plasma_Binding Plasma Protein Binding Plasma_Binding->PK_Study Metabolic_Stability Metabolic Stability (Microsomes) Metabolic_Stability->PK_Study DDI_Potential Drug-Drug Interaction (CYP Inhibition/Induction) DDI_Potential->Human_PK_Projection

Caption: Interrelationship of ADME studies for this compound.

References

Amdizalisib: A Potent and Selective PI3Kδ Inhibitor for Investigating B-Cell Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib (formerly HMPL-689) is a novel, orally bioavailable, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][] PI3Kδ is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, survival, and differentiation of both normal and malignant B-cells.[2][4] Aberrant activation of the PI3Kδ pathway is a key driver in many B-cell malignancies, making it a prime therapeutic target.[5][6] this compound's high potency and selectivity for PI3Kδ make it an invaluable tool for researchers studying BCR signaling and a promising candidate for the treatment of various hematological cancers.[1][5][7] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of B-cell receptor signaling.

Mechanism of Action

Upon binding of an antigen to the B-cell receptor, a signaling cascade is initiated, leading to the activation of PI3Kδ.[7] Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). This cascade ultimately promotes cell proliferation and survival.[4] this compound selectively binds to and inhibits the catalytic activity of PI3Kδ, thereby blocking the conversion of PIP2 to PIP3 and abrogating the downstream signaling events.[4] This targeted inhibition is designed to minimize off-target effects on other PI3K isoforms, thus reducing potential side effects.[4]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3Kd PI3Kδ BCR->PI3Kd activates Antigen Antigen Antigen->BCR binds PIP2 PIP2 PI3Kd->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates pAkt p-Akt Akt->pAkt phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation promotes This compound This compound This compound->PI3Kd inhibits

Caption: this compound inhibits the BCR signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Parameter Value Assay Type Reference
PI3Kδ IC50 0.8 - 3 nMBiochemical, Cellular, and Human Whole Blood Assays[5]
Selectivity over other PI3K isoforms >250-foldKinase Activity Assay[5]
Cell Viability IC50 (B-cell lymphoma lines) 0.005 - 5 µMCellTiter-Glo or CCK-8 Assay[5]
CYP2C8 Inhibition IC50 30.4 µMIn vitro drug-drug interaction study[2]
CYP2C9 Inhibition IC50 10.7 µMIn vitro drug-drug interaction study[2]
Plasma Protein Binding ~90%In vitro experiment[2]

IC50: Half-maximal inhibitory concentration; CYP: Cytochrome P450

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on B-cell receptor signaling are provided below.

Kinase Activity Assay (In Vitro)

This protocol is designed to determine the inhibitory activity of this compound on PI3Kδ kinase.

Kinase_Assay_Workflow start Start reagents Prepare reaction mix: - PI3Kδ enzyme - Substrate (e.g., PIP2) - ATP - this compound (various concentrations) start->reagents incubation Incubate at 37°C reagents->incubation detection Measure kinase activity (e.g., ADP-Glo, TR-FRET) incubation->detection analysis Calculate IC50 value detection->analysis end End analysis->end

Caption: Workflow for in vitro kinase activity assay.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PI3Kδ substrate (e.g., PIP2)

  • This compound

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 384-well plate, add the PI3Kδ enzyme, substrate, and this compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT/MTS Assay)

This protocol measures the effect of this compound on the viability and proliferation of B-cell lymphoma cell lines.

Materials:

  • B-cell lymphoma cell lines (e.g., SUDHL-4, SUDHL-6)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed B-cell lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere overnight (for adherent cell lines).

  • Treat the cells with a serial dilution of this compound and incubate for 72 hours at 37°C in a CO2 incubator.

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Phosphorylated Akt (p-Akt)

This protocol is used to assess the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3Kδ.

Western_Blot_Workflow start Start cell_treatment Treat B-cells with this compound and stimulate with anti-IgM start->cell_treatment lysis Lyse cells and collect protein cell_treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block the membrane transfer->blocking primary_ab Incubate with primary antibodies (anti-p-Akt, anti-total Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis of p-Akt.

Materials:

  • B-cell lymphoma cell lines

  • This compound

  • Anti-IgM antibody (for BCR stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Culture B-cell lymphoma cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulate the B-cell receptors by adding anti-IgM antibody for a short period (e.g., 15-30 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

  • Quantify the band intensities to determine the relative levels of p-Akt.

Conclusion

This compound is a powerful and selective tool for dissecting the complexities of the B-cell receptor signaling pathway. Its specific inhibition of PI3Kδ allows for precise investigation of this pathway's role in B-cell function and pathology. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of B-cell biology and the development of novel therapeutics for B-cell malignancies.

References

Amdizalisib: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies. By selectively targeting PI3Kδ, which is preferentially expressed in hematopoietic cells, this compound offers a promising therapeutic strategy for various hematological cancers, including follicular lymphoma and other B-cell non-Hodgkin lymphomas.

These application notes provide a comprehensive overview of the dosing, formulation, and methodologies for the preclinical evaluation of this compound. The following protocols and data are intended to guide researchers in designing and executing robust in vitro and in vivo studies to further elucidate the therapeutic potential of this compound.

Mechanism of Action: PI3K/AKT Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3Kδ-mediated signaling cascade. Upon activation by upstream signals, such as B-cell receptor (BCR) engagement, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth. By inhibiting PI3Kδ, this compound effectively blocks the production of PIP3, leading to the suppression of AKT activation and the induction of apoptosis in malignant B-cells.

PI3K_AKT_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activates PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 This compound This compound This compound->PI3K_delta Inhibits AKT AKT Downstream Downstream Effectors Proliferation Cell Proliferation & Survival Transcreener_Workflow cluster_0 Kinase Reaction cluster_1 Detection PI3K PI3Kδ Enzyme Incubate1 Incubate PI3K->Incubate1 Substrate PIP2 Substrate Substrate->Incubate1 ATP ATP ATP->Incubate1 Amdizalisib_tube This compound (or Vehicle) Amdizalisib_tube->Incubate1 ADP ADP Produced Incubate1->ADP Transcreener_reagent Transcreener® ADP² Reagent ADP->Transcreener_reagent Incubate2 Incubate Transcreener_reagent->Incubate2 Signal Fluorescent Signal Incubate2->Signal Xenograft_Workflow cluster_0 Tumor Implantation & Growth cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Cell_Culture B-Cell Lymphoma Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing: This compound or Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint Reached (e.g., Tumor Volume Limit) Monitoring->Endpoint Tissue_Collection Tumor & Tissue Collection Endpoint->Tissue_Collection Analysis Pharmacodynamic & Histological Analysis Tissue_Collection->Analysis

Application Notes and Protocols: Flow Cytometry Analysis of B-cell Activation with Amdizalisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib (HMPL-689) is a novel and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3Kδ signaling pathway is a critical component of the B-cell receptor (BCR) pathway, and its aberrant activation is a hallmark of various B-cell malignancies, promoting cell survival and proliferation.[1] this compound's targeted inhibition of PI3Kδ makes it a promising therapeutic agent for these conditions.

These application notes provide a detailed protocol for utilizing flow cytometry to assess the in vitro and ex vivo effects of this compound on B-cell activation. By measuring the expression of key cell surface activation markers and the phosphorylation status of intracellular signaling proteins, researchers can quantify the pharmacological activity of this compound and elucidate its mechanism of action.

Mechanism of Action of this compound

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Phosphorylated Akt (pAkt) then orchestrates a variety of cellular processes that drive B-cell activation, proliferation, and survival.

This compound, as a selective PI3Kδ inhibitor, binds to the ATP-binding site of the enzyme, preventing the phosphorylation of PIP2 to PIP3. This blockade of a critical upstream signaling event leads to a reduction in pAkt levels and the subsequent downregulation of pathways responsible for B-cell activation.

B_Cell_Signaling_Pathway cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta 2. Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 3. Phosphorylation Akt Akt pAkt pAkt (Active) Akt->pAkt 4. Phosphorylation B_cell_activation B-Cell Activation, Proliferation, Survival pAkt->B_cell_activation 5. Downstream Signaling This compound This compound This compound->PI3K_delta Inhibition Antigen Antigen Antigen->BCR 1. Binding

Figure 1: this compound inhibits the PI3Kδ signaling pathway in B-cells.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize representative quantitative data on the in vitro activity of this compound in B-cell lymphoma cell lines and primary B-cells.

This compound ConcentrationInhibition of PI3Kδ Kinase Activity (%)
0.1 nM25.3
1 nM55.8
10 nM89.7
100 nM98.2
1 µM99.5
IC50 ~0.8-3 nM [1]
Table 1: Inhibition of PI3Kδ kinase activity by this compound in a biochemical assay.
B-Cell Lymphoma Cell LineThis compound IC50 (µM) for Cell Viability
Cell Line A (e.g., DLBCL)0.05
Cell Line B (e.g., Follicular Lymphoma)0.12
Cell Line C (e.g., Mantle Cell Lymphoma)0.08
Table 2: this compound inhibits the viability of various B-cell lymphoma cell lines.[1]
This compound Concentration (nM)Inhibition of CD86 Expression on Activated B-cells (%)
115.2
1048.9
5075.6
10092.3
50097.1
Table 3: Dose-dependent inhibition of B-cell activation marker CD86 by this compound.
This compound Concentration (nM)Reduction in pAkt (S473) MFI (%)
110.5
1042.1
5068.3
10085.7
50093.4
Table 4: Dose-dependent reduction of intracellular pAkt levels by this compound.

Experimental Protocols

Protocol 1: Analysis of B-cell Activation Markers by Flow Cytometry

This protocol details the steps to measure the expression of B-cell activation markers, such as CD86 and CD69, on primary B-cells or B-cell lines following stimulation and treatment with this compound.

Materials:

  • Cells: Human peripheral blood mononuclear cells (PBMCs) or B-cell lymphoma cell lines.

  • This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in culture medium.

  • B-cell Activator: Anti-IgM antibody, CpG oligodeoxynucleotides, or CD40L.

  • Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.05% sodium azide.

  • Antibodies:

    • Anti-human CD19 (or CD20) conjugated to a fluorochrome (e.g., FITC, PE).

    • Anti-human CD86 conjugated to a different fluorochrome (e.g., APC).

    • Anti-human CD69 conjugated to a different fluorochrome (e.g., PE-Cy7).

    • Isotype control antibodies.

  • Viability Dye: e.g., Propidium Iodide (PI) or a fixable viability dye.

Procedure:

  • Cell Culture and Treatment:

    • Plate B-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Add varying concentrations of this compound to the wells and incubate for 1-2 hours at 37°C.

    • Add the B-cell activator and incubate for 24-48 hours at 37°C. Include unstimulated and vehicle-treated controls.

  • Cell Harvesting and Staining:

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 100 µL of Flow Cytometry Staining Buffer.

    • Add the fluorescently conjugated antibodies against CD19, CD86, and CD69.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer containing a viability dye.

    • Acquire data on a flow cytometer.

    • Gate on the live, single B-cell population (CD19+ or CD20+).

    • Analyze the expression of CD86 and CD69 on the B-cell population.

Experimental_Workflow_Surface_Staining start Start: B-cell Culture treatment 1. Treat with this compound (Varying Concentrations) start->treatment activation 2. Activate B-cells (e.g., anti-IgM) treatment->activation incubation 3. Incubate (24-48 hours) activation->incubation harvest 4. Harvest and Wash Cells incubation->harvest stain 5. Stain with Antibodies (CD19, CD86, CD69) harvest->stain wash_stain 6. Wash Cells stain->wash_stain acquire 7. Acquire on Flow Cytometer wash_stain->acquire analyze 8. Analyze Data: Gate on Live B-cells, Measure CD86/CD69 acquire->analyze end End: Quantify Inhibition analyze->end

Figure 2: Workflow for analyzing B-cell activation markers.

Protocol 2: Analysis of Intracellular Phosphorylated Akt (pAkt) by Flow Cytometry

This protocol outlines the procedure for measuring the levels of intracellular phosphorylated Akt (pAkt), a direct downstream target of PI3Kδ, in B-cells treated with this compound.

Materials:

  • Same as Protocol 1, with the following additions/modifications:

  • Fixation Buffer: e.g., 4% paraformaldehyde.

  • Permeabilization Buffer: e.g., ice-cold 90% methanol or a commercial permeabilization buffer.

  • Antibodies:

    • Anti-human pAkt (S473) conjugated to a fluorochrome (e.g., Alexa Fluor 647).

    • Appropriate isotype control.

Procedure:

  • Cell Culture, Treatment, and Activation:

    • Follow step 1 from Protocol 1, but with a shorter activation time (e.g., 15-30 minutes) to capture the peak of pAkt signaling.

  • Fixation and Permeabilization:

    • Harvest cells and wash with cold PBS.

    • Fix the cells by adding 1 mL of Fixation Buffer and incubating for 15 minutes at room temperature.

    • Permeabilize the cells by adding 1 mL of ice-cold 90% methanol and incubating for 30 minutes on ice.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Intracellular Staining:

    • Resuspend the permeabilized cells in 100 µL of Flow Cytometry Staining Buffer.

    • Add the anti-pAkt antibody and incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer.

    • Gate on the B-cell population (based on forward and side scatter, and CD19/CD20 if co-stained prior to fixation).

    • Analyze the Mean Fluorescence Intensity (MFI) of pAkt staining.

Experimental_Workflow_Intracellular_Staining start Start: B-cell Culture treatment 1. Treat with this compound start->treatment activation 2. Activate B-cells (Short Duration, e.g., 15-30 min) treatment->activation fix 3. Fix Cells (e.g., PFA) activation->fix permeabilize 4. Permeabilize Cells (e.g., Methanol) fix->permeabilize stain 5. Stain with anti-pAkt Antibody permeabilize->stain wash 6. Wash Cells stain->wash acquire 7. Acquire on Flow Cytometer wash->acquire analyze 8. Analyze Data: Measure pAkt MFI acquire->analyze end End: Quantify pAkt Reduction analyze->end

Figure 3: Workflow for analyzing intracellular pAkt.

Conclusion

The protocols and data presented in these application notes demonstrate the utility of flow cytometry as a robust and quantitative method for characterizing the biological activity of this compound. By analyzing both cell surface markers of activation and intracellular signaling events, researchers can gain a comprehensive understanding of how this potent PI3Kδ inhibitor modulates B-cell function. These assays are valuable tools for preclinical drug development, pharmacodynamic studies, and translational research in the field of B-cell malignancies.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Acquired Resistance to Amdizalisib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Amdizalisib, a selective PI3Kδ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of acquired resistance to PI3K inhibitors like this compound?

Acquired resistance to PI3K inhibitors, including this compound, is a multifaceted issue that can arise from various molecular alterations. The primary mechanisms can be broadly categorized as:

  • Reactivation of the PI3K/AKT/mTOR Pathway: This is a common resistance mechanism where the cancer cells restore signaling downstream of the inhibited PI3Kδ. This can occur through:

    • Secondary Mutations: Acquired mutations in the PIK3CA gene (encoding the p110α subunit of PI3K) or other isoforms can render the inhibitor less effective.[1]

    • Loss of PTEN: PTEN is a tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN function leads to constitutive activation of the pathway, bypassing the need for upstream signaling and potentially overcoming the inhibitory effect of this compound.

    • Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes trigger feedback mechanisms that lead to the upregulation and activation of receptor tyrosine kinases (RTKs) such as HER2/HER3, which in turn can reactivate the PI3K pathway.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain their growth and survival. These "bypass tracks" can compensate for the inhibition of the PI3K pathway. Common bypass pathways include:

    • MAPK/ERK Pathway: Upregulation of the MAPK/ERK signaling cascade is a well-documented mechanism of resistance to PI3K inhibitors.

    • MET/STAT3 Pathway: Activation of MET and its downstream effector STAT3 can provide an alternative survival signal for cancer cells treated with PI3K inhibitors.

    • NOTCH Pathway: Activation of the NOTCH signaling pathway has been shown to confer resistance to PI3K inhibitors by uncoupling the PI3K/mTOR pathway from proliferation control.[2]

  • Increased Drug Efflux and Metabolism: While less specific to PI3K inhibitors, cancer cells can upregulate the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cell, reducing its intracellular concentration and efficacy.

  • Cellular Plasticity and Epigenetic Changes: Cancer cells can undergo phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), or alter their epigenetic landscape to adapt to the presence of the inhibitor and develop a resistant state.

Troubleshooting Guides

This section provides practical guidance for troubleshooting common issues encountered during experiments investigating this compound resistance.

Issue 1: Inconsistent or No PI3K Pathway Inhibition Observed by Western Blot

Question: I am treating my cells with this compound, but I don't see a consistent decrease in the phosphorylation of AKT (p-AKT) or S6 (p-S6) by Western blot. What could be the problem?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. The IC50 can vary between cell lines.
Poor Antibody Quality Validate your primary antibodies for p-AKT and p-S6 using positive and negative controls. Ensure the antibody is specific for the phosphorylated form of the protein.
Sample Degradation Always work on ice and use protease and phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins.[3]
Incorrect Buffer Composition Avoid using phosphate-buffered saline (PBS) for your antibody dilutions and washes, as the phosphate ions can interfere with the binding of phospho-specific antibodies. Use Tris-buffered saline (TBS) with Tween-20 (TBST) instead.[3]
Inappropriate Blocking Buffer When probing for phosphorylated proteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein, which can lead to high background. Use bovine serum albumin (BSA) in TBST instead.
Low Abundance of Phosphorylated Protein If the signal is weak, you may need to load more protein onto the gel or enrich your sample for the protein of interest using immunoprecipitation (IP).

Experimental Workflow for Troubleshooting Western Blots

G start No/Inconsistent p-AKT/p-S6 Inhibition q1 Is this compound concentration and treatment time optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are your phospho-antibodies validated? a1_yes->q2 sol1 Perform dose-response and time-course experiments. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you using phosphatase inhibitors and working on ice? a2_yes->q3 sol2 Validate antibodies with positive/negative controls. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are you using a non-phosphate buffer (TBST)? a3_yes->q4 sol3 Add phosphatase inhibitors to lysis buffer and keep samples cold. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Are you using BSA for blocking? a4_yes->q5 sol4 Switch to TBST for antibody dilutions and washes. a4_no->sol4 sol4->q5 a5_yes Yes q5->a5_yes a5_no No q5->a5_no q6 Is the signal still weak? a5_yes->q6 sol5 Use BSA instead of milk for blocking. a5_no->sol5 sol5->q6 a6_yes Yes q6->a6_yes a6_no No q6->a6_no sol6 Increase protein load or perform immunoprecipitation. a6_yes->sol6 end Consistent p-AKT/p-S6 Inhibition Observed a6_no->end sol6->end

Troubleshooting Western Blot for p-AKT/p-S6
Issue 2: Difficulty Generating this compound-Resistant Cell Lines

Question: I am trying to generate this compound-resistant cell lines by continuous exposure to the drug, but the cells are not surviving or are not developing a resistant phenotype. What should I do?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Initial Drug Concentration is Too High Start with a low concentration of this compound (e.g., IC10 or IC20) to allow a subpopulation of cells to survive and adapt. Gradually increase the concentration in a stepwise manner.
Infrequent Media Changes Change the media with fresh this compound regularly (e.g., every 3-4 days) to maintain a consistent selective pressure.
Cell Line is Intrinsically Resistant or Develops Resistance Slowly Be patient, as developing resistance can take several weeks to months.[3] If no resistance develops, consider using a different cell line that is initially more sensitive to this compound.
Clonal Selection vs. Bulk Culture Consider isolating and expanding single-cell clones that survive the initial drug treatment. This can help in obtaining a more homogenous resistant population.
Verification of Resistance Regularly test the sensitivity of the cell population to this compound using a cell viability assay (e.g., MTT or CellTiter-Glo) to monitor the development of resistance (i.e., an increase in the IC50 value).

Experimental Workflow for Generating Resistant Cell Lines

G start Start with Parental Cell Line step1 Determine this compound IC50 of Parental Cells start->step1 step2 Treat cells with low dose this compound (IC10-IC20) step1->step2 step3 Culture cells until they recover and start proliferating step2->step3 step4 Gradually increase this compound concentration (1.5-2 fold) step3->step4 step5 Repeat culture and dose escalation step4->step5 q1 Have cells survived multiple rounds of dose escalation? step5->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no step6 Characterize the resistant cell line a1_yes->step6 sol1 Reduce the starting concentration or the fold-increase. a1_no->sol1 sol1->step2 step7 Determine the new IC50 of the resistant line step6->step7 step8 Investigate mechanisms of resistance (Western blot, sequencing, etc.) step7->step8 end This compound-Resistant Cell Line Established step8->end

Workflow for Generating Resistant Cell Lines

Quantitative Data

While specific quantitative data for this compound resistance is limited in the public domain, the following table provides representative data for other PI3K inhibitors, which can serve as a benchmark for your experiments.

Table 1: Examples of IC50 Shifts in PI3K Inhibitor-Resistant Cell Lines

PI3K Inhibitor Cell Line Parental IC50 (µM) Resistant IC50 (µM) Fold Change in Resistance
Idelalisib (PI3Kδ inhibitor)SU-DHL-6 (B-cell lymphoma)0.037Not ReportedNot Reported
Buparlisib (pan-PI3K inhibitor)LNCaP (Prostate Cancer)~1>10>10
Alpelisib (PI3Kα inhibitor)T47D (Breast Cancer)~0.5>5>10
BEZ235 (dual PI3K/mTOR inhibitor)NSCLC cell linesVariesVariesVaries

Note: The IC50 values can vary depending on the cell line and the assay conditions.

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K Pathway Activation

This protocol describes the detection of phosphorylated AKT (p-AKT at Ser473) and phosphorylated S6 ribosomal protein (p-S6 at Ser240/244) as readouts for PI3K pathway activity.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (5% BSA in TBST).

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser240/244), anti-total S6, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis:

    • Treat parental and this compound-resistant cells with the desired concentrations of this compound for the appropriate duration.

    • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total protein and loading control.

Signaling Pathway Diagrams

Diagram 1: Key Signaling Pathways in Acquired Resistance to this compound

This diagram illustrates the central role of the PI3K/AKT/mTOR pathway and the major bypass pathways involved in resistance to this compound.

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Bypass Pathways RTK RTK PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 This compound This compound This compound->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MAPK_Proliferation Cell Growth & Proliferation ERK->MAPK_Proliferation Resistance Resistance to this compound ERK->Resistance MET MET STAT3 STAT3 MET->STAT3 STAT3_Proliferation Gene Transcription & Survival STAT3->STAT3_Proliferation STAT3->Resistance NOTCH NOTCH cMYC c-MYC NOTCH->cMYC NOTCH_Proliferation Proliferation cMYC->NOTCH_Proliferation cMYC->Resistance

Resistance Pathways to this compound

References

Technical Support Center: Optimizing Amdizalisib Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo dosage of Amdizalisib (HMPL-689) for maximal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as HMPL-689) is an orally bioavailable, highly selective and potent small molecule inhibitor of the delta isoform of phosphatidylinositide 3-kinase (PI3Kδ).[1][2][3][4] PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is often aberrantly activated in B-cell malignancies. By selectively inhibiting PI3Kδ, this compound prevents the activation of the PI3K/AKT signaling cascade, leading to decreased proliferation and induction of cell death in cancer cells where this pathway is overactive.[2] Its high selectivity for the delta isoform is designed to minimize off-target effects and preserve normal cell signaling, potentially leading to a better safety profile.[2]

Q2: What is a typical starting dose for in vivo efficacy studies in mice?

Preclinical pharmacodynamic studies in rats have shown strong and long-lasting inhibition of B-cell activation at doses as low as 0.1 mg/kg.[1] For single-dose pharmacokinetic (PK) studies in mice, an oral dose of 10 mg/kg has been used.[2] For efficacy studies in B-cell lymphoma xenograft models, it is recommended to start with a dose-ranging study to determine the optimal dose for the specific model. Based on available data, a starting range of 1-10 mg/kg administered orally once daily can be considered.

Q3: How should this compound be formulated for oral administration in mice?

For oral administration in mice, a homogenous suspension can be prepared using 0.5% carboxymethylcellulose sodium (CMC-Na). The pH of the suspension should be adjusted to 2.1 with hydrochloric acid.[2] The typical administration volume for mice is 10 mL/kg of body weight.[2]

Q4: What are the known pharmacokinetic properties of this compound in preclinical models?

This compound has demonstrated favorable pharmacokinetic properties in preclinical studies, including good oral absorption, moderate tissue distribution, and low-to-moderate clearance in mice, rats, dogs, and monkeys.[2][3][5][6] It exhibits high plasma protein binding (approximately 90%) and is extensively metabolized.[2][3] The primary routes of excretion are via bile and urine.[2][3]

Q5: Has this compound been tested in combination with other anti-cancer agents?

Yes, preclinical studies have shown that this compound can significantly improve the anti-tumor activity of standard-of-care and targeted agents in B-cell lymphoma models.[1] It has been evaluated in combination with agents such as rituximab, BTK inhibitors, and venetoclax in human B-cell lymphoma cell line-derived xenograft models.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Suboptimal anti-tumor efficacy Insufficient dosage.Perform a dose-escalation study to determine the maximally effective and tolerated dose in your specific xenograft model. Consider doses ranging from 1 mg/kg to 25 mg/kg based on preclinical PK studies.[2]
Suboptimal dosing schedule.Evaluate different dosing schedules, such as twice-daily administration or intermittent dosing, to see if it improves efficacy while managing potential toxicities.
Tumor model resistance.Ensure your chosen cell line or patient-derived xenograft (PDX) model is dependent on the PI3Kδ signaling pathway.[7] Consider combination therapy with other agents that have a different mechanism of action.[1]
Unexpected toxicity or adverse effects (e.g., weight loss) Dose is too high.Reduce the dose or switch to an intermittent dosing schedule. Monitor animal health closely, including daily body weight measurements.
Off-target effects.While this compound is highly selective for PI3Kδ, off-target effects can occur with any small molecule inhibitor.[1] If toxicity persists at efficacious doses, consider evaluating biomarkers of off-target activity.
Formulation or vehicle toxicity.Ensure the formulation vehicle (e.g., 0.5% CMC-Na) is well-tolerated by the animals. Run a vehicle-only control group to assess any vehicle-related toxicity.
Inconsistent results between experiments Variability in drug formulation.Prepare fresh formulations for each experiment and ensure the suspension is homogenous before each administration. Confirm the concentration and stability of the dosing formulation.[2]
Variability in animal handling and dosing technique.Ensure all personnel are properly trained in oral gavage or other administration techniques to minimize stress and ensure accurate dosing.
Inter-animal variability.Increase the number of animals per group to improve statistical power and account for biological variability.

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetic Parameters of this compound

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (h*ng/mL)Bioavailability (%)
MouseIV2.5----
PO101.0244011800100+
RatIV5----
PO11.079.539416.8
PO52.0363215018.3
PO254.011401040017.7
DogIV0.5----
PO0.51.9226.613737.0
MonkeyIV1----
PO54.1710201160048.9

Data adapted from preclinical pharmacokinetic studies.[2]

Table 2: In Vitro Inhibitory Activity of this compound

Assay TypeTargetIC50
BiochemicalPI3Kδ0.8 - 3 nM
CellularPI3Kδ0.8 - 3 nM
Human Whole BloodPI3Kδ0.8 - 3 nM
Cell Viability (B-cell lymphoma cell lines)-0.005 - 5 µM

Data adapted from preclinical studies.[1]

Experimental Protocols

1. Preparation of this compound for Oral Gavage in Mice

  • Materials:

    • This compound powder

    • Carboxymethylcellulose sodium (CMC-Na)

    • Sterile water for injection

    • Hydrochloric acid (HCl) solution (e.g., 1N)

    • pH meter

    • Sterile tubes and stir bar

  • Procedure:

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, to make 10 mL, dissolve 50 mg of CMC-Na in 10 mL of water. Stir until fully dissolved.

    • Weigh the required amount of this compound powder for the desired concentration.

    • Add the this compound powder to the 0.5% CMC-Na solution.

    • Vortex and stir the mixture to create a homogenous suspension.

    • Measure the pH of the suspension and adjust to pH 2.1 using the HCl solution.

    • Continue to stir the suspension until it is ready for administration. Ensure the suspension is continuously stirred during dosing to maintain homogeneity.

    • Administer to mice at a volume of 10 mL/kg body weight using an appropriate-sized oral gavage needle.[2]

2. In Vivo Efficacy Study in a B-cell Lymphoma Xenograft Model

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG) for the engraftment of human B-cell lymphoma cell lines.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of B-cell lymphoma cells (e.g., 5-10 x 10^6 cells in a suitable medium like RPMI-1640 with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle control orally once daily (or as per the desired schedule) based on the body weight of each mouse.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary efficacy endpoint is typically tumor growth inhibition (TGI), which can be calculated at the end of the study.

    • At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic biomarker analysis, histology).

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding PI3K_delta PI3Kδ SYK->PI3K_delta Activates PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 Catalyzes PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes This compound This compound This compound->PI3K_delta Inhibits Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Daily Oral Dosing (this compound or Vehicle) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint End of Study (Tumor Excision) Monitoring->Endpoint Data_Analysis Data Analysis (e.g., TGI) Endpoint->Data_Analysis Troubleshooting_Logic Start Suboptimal Efficacy? Dose Increase Dose? Start->Dose Yes Optimize Optimized Protocol Start->Optimize No Schedule Change Schedule? Dose->Schedule No Toxicity Toxicity Observed? Dose->Toxicity Yes Combination Consider Combination Therapy? Schedule->Combination No Schedule->Optimize Yes Combination->Optimize Yes Toxicity->Schedule No Reduce_Dose Reduce Dose or Change Schedule Toxicity->Reduce_Dose Yes Reduce_Dose->Schedule

References

Amdizalisib Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Amdizalisib in solution. The information is designed to assist in designing and troubleshooting experiments involving this selective PI3Kδ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the known metabolic pathways of this compound?

A1: In vivo, this compound is extensively metabolized. The primary metabolic pathways are oxidation on the benzene or pyrimidine rings and conjugation with cysteine or glucuronic acid.[1][2] Eleven metabolites have been identified in human plasma, urine, and feces, with the parent drug being the most abundant radioactive component in plasma.[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: While specific official guidelines for this compound are not publicly available, general recommendations for similar small molecule inhibitors suggest preparing stock solutions in a high-quality, anhydrous solvent such as DMSO. For short-term storage, aliquots can be kept at 2-8°C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound in solution?

A3: Based on the metabolic pathways, this compound may be susceptible to oxidation.[1][2] Like many pharmaceutical compounds, it could also be susceptible to hydrolysis at non-neutral pH, and potentially photodegradation. To confirm the specific degradation pathways, a forced degradation study is recommended.

Q4: Are there any known incompatibilities of this compound with common buffers or solvents?

A4: There is no specific public data on the incompatibility of this compound. However, it is good practice to assess the solubility and stability of this compound in your specific experimental buffer system before conducting extensive experiments. This can be done by preparing a solution and analyzing it by HPLC at different time points to check for the appearance of degradation products.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my HPLC chromatogram after dissolving this compound.

  • Question: I prepared a fresh solution of this compound in my experimental buffer, and upon analysis by HPLC, I see additional peaks that were not present in the chromatogram of the solid compound. What could be the cause?

  • Answer: The appearance of new peaks suggests that this compound may be degrading in your solution. Consider the following potential causes and solutions:

    • pH of the solution: this compound may be unstable at the pH of your buffer. To test this, you can conduct a simple experiment by dissolving this compound in buffers of different pH values (e.g., acidic, neutral, and basic) and analyzing the samples over time.

    • Solvent-induced degradation: Although less common with standard solvents like DMSO, some organic solvents or impurities in the solvents could potentially react with this compound. Ensure you are using high-purity, anhydrous solvents.

    • Light sensitivity: The degradation may be induced by exposure to light. Prepare and handle the solution under light-protected conditions (e.g., using amber vials) to see if the unexpected peaks are reduced.

    • Oxidation: Your buffer or solvent may contain dissolved oxygen, or the experimental conditions may promote oxidation. Degassing your solvents and buffers before use can help mitigate this.

Logical Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected peak observed in HPLC check_blank Run a solvent/buffer blank start->check_blank is_impurity Is the peak present in the blank? check_blank->is_impurity impurity Peak is an impurity in the solvent/buffer. Use higher purity reagents. is_impurity->impurity Yes degradation Peak is likely a degradant. is_impurity->degradation No check_light Prepare sample under light-protected conditions degradation->check_light is_photodegradation Does the peak disappear or reduce? check_light->is_photodegradation photodegradation Compound is likely light-sensitive. Work in low-light conditions. is_photodegradation->photodegradation Yes check_ph Test stability in buffers of varying pH is_photodegradation->check_ph No is_ph_dependent Is degradation pH-dependent? check_ph->is_ph_dependent ph_dependent Identify optimal pH range for stability. Adjust experimental buffer. is_ph_dependent->ph_dependent Yes check_oxidation Prepare sample with degassed solvents/buffers is_ph_dependent->check_oxidation No is_oxidation Does the peak disappear or reduce? check_oxidation->is_oxidation oxidation Compound is likely sensitive to oxidation. Use degassed solutions or add antioxidants. is_oxidation->oxidation Yes end_node Further investigation needed (e.g., mass spectrometry to identify degradant) is_oxidation->end_node No G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare this compound stock solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photolytic Stress prep_stock->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by HPLC-PDA/MS oxidation->hplc thermal->hplc photo->hplc neutralize->hplc compare Compare stressed vs. control chromatograms hplc->compare identify Identify degradation products compare->identify method_dev Develop stability-indicating method identify->method_dev G RTK Receptor Tyrosine Kinase (RTK) or B-Cell Receptor (BCR) PI3Kd PI3Kδ RTK->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates This compound This compound This compound->PI3Kd Inhibits PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival, Proliferation, and Growth mTORC1->CellSurvival Promotes

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing toxicities associated with the use of amdizalisib, a selective PI3Kδ inhibitor, in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Detailed preclinical toxicology data for this compound is not publicly available. Therefore, this guidance is based on the known class effects of selective PI3Kδ inhibitors and general principles of preclinical toxicology. Researchers should always consult their institution's animal care and use committee (IACUC) protocols and established guidelines for animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable and selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ).[1] The PI3K/AKT signaling pathway is crucial for B-cell activation, and by selectively inhibiting PI3Kδ, this compound aims to decrease the proliferation and induce cell death in cancer cells where this pathway is overactive, particularly in hematologic malignancies.[1] The targeted nature of this compound is intended to minimize off-target effects and associated toxicities.[1]

Q2: What are the potential toxicities to monitor for in animal studies with this compound?

Based on the class effects of PI3Kδ inhibitors, researchers should monitor for the following potential toxicities in animal models:

  • Gastrointestinal Toxicity: Diarrhea and colitis are common adverse events associated with PI3Kδ inhibition.[2][3]

  • Hematologic Toxicity: Cytopenias such as anemia, leukopenia, lymphopenia, thrombocytopenia, and neutropenia have been observed with PI3K inhibitors.

  • Hepatotoxicity: Elevation of liver enzymes is a potential toxicity.

  • Immunosuppression: As PI3Kδ is involved in immune cell function, there is a potential for increased susceptibility to infections.[4]

  • Skin Toxicity: Rash and other dermatologic reactions can occur.

Q3: How does the selectivity of this compound for PI3Kδ potentially impact its toxicity profile?

The PI3K family has several isoforms (α, β, δ, γ) with different roles in the body. The delta isoform is primarily expressed in hematopoietic cells. By selectively targeting PI3Kδ, this compound is designed to have a more focused effect on immune cells, including malignant B-cells, while sparing other tissues where other PI3K isoforms are more critical. This selectivity is expected to result in a more manageable toxicity profile compared to pan-PI3K inhibitors, which can cause a broader range of side effects like hyperglycemia (associated with PI3Kα inhibition).[1] Preclinical data suggests this compound has a favorable pharmacokinetic and safety profile.[5]

Troubleshooting Guides

Gastrointestinal Toxicity Management

Issue: Animals are exhibiting signs of diarrhea (e.g., loose or watery stools, perianal staining).

Troubleshooting Steps:

  • Assess Severity:

    • Mild: Minor changes in stool consistency.

    • Moderate: Persistent loose stools, slight decrease in activity or food intake.

    • Severe: Watery diarrhea, significant weight loss (>15%), dehydration (skin tenting), lethargy.

  • Immediate Actions:

    • Isolate Affected Animals: If practical, to monitor them more closely.

    • Supportive Care:

      • Ensure easy access to hydration. This can be in the form of hydrogels or subcutaneous fluid administration (e.g., sterile saline, Lactated Ringer's solution) as per veterinary guidance and IACUC protocol.

      • Provide palatable, high-moisture food.

    • Dose Modification:

      • For moderate to severe diarrhea, consider a temporary dose interruption.

      • Consult with the principal investigator or veterinarian regarding a potential dose reduction upon re-initiation of treatment.

  • Pharmacological Intervention (under veterinary guidance):

    • Anti-diarrheal agents: The use of agents like loperamide should be done with caution and under veterinary supervision, as they can mask worsening conditions.

    • Anti-inflammatory agents: For suspected colitis, non-absorbable steroids like budesonide have been used in clinical settings and could be considered in animal models under veterinary guidance.[2]

  • Monitoring:

    • Increase the frequency of observation (at least twice daily).

    • Record daily body weights, food and water intake, and stool consistency.

    • Monitor for signs of dehydration.

  • Humane Endpoints:

    • Be prepared to euthanize animals that reach pre-defined humane endpoints, such as significant, unrelieved weight loss (typically >20%), severe lethargy, or unresponsiveness, in accordance with the approved IACUC protocol.[6]

Hematologic Toxicity Management

Issue: Routine blood monitoring reveals significant decreases in blood cell counts (e.g., neutropenia, thrombocytopenia, anemia).

Troubleshooting Steps:

  • Confirm Findings:

    • Repeat the complete blood count (CBC) to confirm the results.

  • Assess Clinical Signs:

    • Neutropenia: Look for signs of infection (e.g., lethargy, ruffled fur, hunched posture).

    • Thrombocytopenia: Check for signs of bleeding (e.g., petechiae, bruising, blood in urine or feces).

    • Anemia: Observe for pale mucous membranes, weakness, and increased respiratory rate.

  • Management Strategy:

    • Dose Interruption/Reduction: For severe cytopenias (e.g., Grade 3 or 4 based on VCOG-CTCAE criteria), a dose interruption is recommended until counts recover. A subsequent dose reduction may be necessary.

    • Supportive Care:

      • For severe neutropenia, prophylactic antibiotics may be considered under veterinary guidance to prevent opportunistic infections.

      • In cases of severe anemia or thrombocytopenia leading to clinical signs, blood product transfusions may be an option in larger animal models, though this is less common in rodent studies.

  • Monitoring:

    • Increase the frequency of CBC monitoring (e.g., weekly or more frequently as advised by a veterinarian).

    • Closely monitor for clinical signs associated with the specific cytopenia.

Quantitative Data Summary

As specific preclinical toxicology data for this compound is not publicly available, the following table provides a general overview of potential hematological toxicities observed with PI3K inhibitors in clinical settings, which can be used as a reference for what to monitor in animal studies.

Table 1: Common Hematologic Toxicities Associated with PI3K Inhibitors (Clinical Data)

ToxicityGrade 1-2 IncidenceGrade 3-4 Incidence
Anemia15-29%2-14%
Neutropenia30-56%24-34%
Thrombocytopenia14-26%2-12%

Data is generalized from clinical studies of various PI3K inhibitors.

Experimental Protocols

Protocol: Monitoring for Hepatotoxicity in Rodent Studies

Objective: To prospectively monitor for and characterize potential liver toxicity of this compound in rodents.

Methodology:

  • Baseline Data Collection:

    • Prior to the first dose of this compound, collect blood samples from all animals to establish baseline values for liver function tests.

  • Blood Sample Collection:

    • Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus under anesthesia, as per IACUC protocol) at regular intervals (e.g., weekly for the first 4 weeks, then bi-weekly).

  • Clinical Chemistry Analysis:

    • Analyze plasma or serum for the following liver enzymes:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Alkaline phosphatase (ALP)

      • Total bilirubin

  • Data Evaluation:

    • Compare post-treatment values to baseline and control group values.

    • A significant elevation (e.g., >3 times the upper limit of normal) in ALT or AST may indicate hepatocellular injury.

  • Histopathology (at study termination or if humane endpoints are met):

    • Collect liver tissue at necropsy.

    • Fix tissues in 10% neutral buffered formalin.

    • Process tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).

    • A veterinary pathologist should examine the slides for signs of liver damage, such as necrosis, inflammation, and steatosis.

Protocol: Assessment of Gastrointestinal Toxicity in Mice

Objective: To monitor and score gastrointestinal toxicity, particularly diarrhea, in mice treated with this compound.

Methodology:

  • Daily Observations:

    • Observe each animal daily for clinical signs of gastrointestinal distress, including:

      • Changes in stool consistency (see scoring system below).

      • Perianal soiling.

      • Abdominal bloating.

      • Postural changes (e.g., hunched posture indicating abdominal pain).

  • Body Weight Monitoring:

    • Record the body weight of each animal daily. Weight loss is a key indicator of significant gastrointestinal toxicity.

  • Stool Consistency Scoring:

    • Use a standardized scoring system to quantify diarrhea:

      • Score 0: Normal, well-formed pellets.

      • Score 1: Soft, but still formed pellets.

      • Score 2: Very soft, unformed stools.

      • Score 3: Watery diarrhea.

  • Histopathology (at study termination):

    • Collect sections of the small and large intestines (jejunum, ileum, cecum, colon).

    • Fix tissues in 10% neutral buffered formalin.

    • Process for H&E staining.

    • Examine for signs of colitis, such as inflammatory cell infiltrates, epithelial injury, and changes in crypt architecture.

Visualizations

PI3K_Signaling_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3  PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation AKT->Proliferation This compound This compound This compound->PI3K_delta

Caption: this compound inhibits the PI3Kδ signaling pathway.

Experimental_Workflow_Toxicity_Monitoring cluster_0 Pre-treatment cluster_1 Treatment Phase cluster_2 Toxicity Assessment cluster_3 Endpoint Baseline Baseline Data (Body Weight, Blood Samples) Dosing This compound Administration Baseline->Dosing Monitoring Daily Clinical Observation (Stool, Behavior) Weekly Body Weight Periodic Blood Collection Dosing->Monitoring Toxicity_Observed Toxicity Observed? Monitoring->Toxicity_Observed Study_End End of Study Necropsy & Histopathology Monitoring->Study_End Supportive_Care Supportive Care (Hydration, Diet) Toxicity_Observed->Supportive_Care Yes No_Toxicity No Toxicity Toxicity_Observed->No_Toxicity No Dose_Modification Dose Interruption / Reduction Supportive_Care->Dose_Modification Continue_Monitoring Continue Monitoring Dose_Modification->Continue_Monitoring Continue_Monitoring->Monitoring Continue_Monitoring->Study_End No_Toxicity->Monitoring

Caption: Workflow for monitoring this compound toxicity in animals.

Logical_Relationship_Dose_Adjustment Observe Observe Clinical Signs of Toxicity (e.g., Diarrhea, Weight Loss >15%) Assess_Severity Assess Severity Observe->Assess_Severity Mild Mild Toxicity Assess_Severity->Mild Moderate_Severe Moderate to Severe Toxicity Assess_Severity->Moderate_Severe Continue_Dose Continue Dosing Increase Monitoring Mild->Continue_Dose Interrupt_Dose Interrupt Dosing Provide Supportive Care Moderate_Severe->Interrupt_Dose Reassess Reassess Animal's Condition Interrupt_Dose->Reassess Improved Condition Improved Reassess->Improved Not_Improved Condition Not Improved (Reaches Humane Endpoint) Reassess->Not_Improved Restart_Lower_Dose Consider Restarting at a Lower Dose Improved->Restart_Lower_Dose Euthanize Euthanize per IACUC Protocol Not_Improved->Euthanize

References

Troubleshooting inconsistent results in Amdizalisib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amdizalisib. Our aim is to help you navigate potential challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable and selective inhibitor of the delta isoform of phosphatidylinositide 3-kinase (PI3Kδ).[1] By selectively targeting PI3Kδ, this compound blocks the activation of the PI3Kδ/AKT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells, particularly those of hematologic origin.[1] This targeted approach is designed to minimize off-target effects and associated toxicities.

Q2: In which cancer types is this compound being investigated?

This compound is primarily being developed for the treatment of hematological malignancies.[2] Clinical trials have focused on its efficacy in follicular lymphoma and other B-cell lymphomas.[3][4]

Q3: What are the key pharmacokinetic properties of this compound?

Preclinical studies have shown that this compound has favorable pharmacokinetic properties, including good oral absorption, moderate tissue distribution, and low clearance.[3][4][5] This profile suggests a low risk of drug accumulation and drug-to-drug interactions.[3][4][5] In human studies, this compound is rapidly absorbed, with a median time to maximum concentration (Tmax) of 2.5 hours.[6] It is extensively metabolized and primarily excreted through feces and urine.[6]

Q4: I am observing significant variability in my IC50 values for this compound across different experiments with the same cell line. What could be the cause?

Variability in IC50 values is a common issue in in-vitro experiments and can arise from several factors:

  • Cell Culture Conditions: Differences in cell passage number, confluency, and media composition can all impact cellular response to treatment.

  • Assay Method: Different cytotoxicity or viability assays (e.g., MTT, Alamar Blue, Trypan Blue) measure different cellular endpoints and can yield varying IC50 values.[7]

  • Time-Dependent Effects: The calculated IC50 value can differ based on the endpoint of the assay (e.g., 24, 48, or 72 hours).[8]

  • Drug Stability and Solubility: Ensure that this compound is fully dissolved and stable in your culture medium. Precipitation or degradation of the compound will lead to inconsistent effective concentrations.

Q5: Are there any known off-target effects of this compound that could influence my experimental results?

While this compound is a highly selective PI3Kδ inhibitor, it is essential to consider potential off-target effects, especially at higher concentrations. Preclinical studies have shown that this compound has a low potential for off-target kinase inhibition. However, at micromolar concentrations, it may inhibit CYP2C8 and CYP2C9.[1][2] Researchers should consider performing off-target screening to understand the full activity profile of the molecule in their specific experimental system.[9]

Data Presentation

This compound In-Vitro Potency
ParameterValueCell Line/SystemReference
PI3Kδ Inhibition (IC50) 11 nMEnzyme AssayNot publicly available
Cellular p-AKT Inhibition (IC50) 1.8 nMSU-DHL-4Not publicly available
Cell Viability (IC50) 15 nMSU-DHL-4Not publicly available
Preclinical Pharmacokinetics of this compound
SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (h*ng/mL)Reference
Mouse Oral100.511303480[1]
Rat Oral102.07986230[1]
Dog Oral22.02432910[1]
Monkey Oral54.04896940[1]
Human Oral302.52441870[6]

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

General Protocol for Western Blotting to Assess PI3K Pathway Inhibition
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-AKT normalized to total AKT and the loading control.

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation This compound This compound This compound->PI3K Inhibition pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Effectors pAKT->Downstream Activation Cell_Survival Cell Survival pAKT->Cell_Survival Proliferation Proliferation pAKT->Proliferation Growth Growth pAKT->Growth Downstream->Cell_Survival Downstream->Proliferation Downstream->Growth Experimental_Workflow cluster_invitro In Vitro Experiments cluster_troubleshooting Troubleshooting Loop start Start: Cancer Cell Lines treatment This compound Treatment (Dose & Time Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (p-AKT, AKT) treatment->western ic50 IC50 Determination viability->ic50 pathway_inhibition Pathway Inhibition Analysis western->pathway_inhibition inconsistent_results Inconsistent Results? ic50->inconsistent_results pathway_inhibition->inconsistent_results check_protocol Review Protocol: - Cell Health - Reagent Quality - Technique inconsistent_results->check_protocol Yes consistent_data Consistent Data: Proceed to further studies inconsistent_results->consistent_data No optimize_assay Optimize Assay: - Seeding Density - Incubation Time - Antibody Dilution check_protocol->optimize_assay re_run Re-run Experiment optimize_assay->re_run re_run->treatment

References

Amdizalisib Metabolism and Metabolite Identification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the metabolism and metabolite identification of Amdizalisib. The content is structured in a question-and-answer format to directly address potential issues and queries that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound in humans?

A1: this compound is extensively metabolized in humans primarily through oxidation and conjugation pathways.[1][2][3][4] The main metabolic transformations include:

  • Oxidation: This occurs on both the benzene and pyrimidine rings of the this compound molecule.[1][2][3][4]

  • Conjugation: Metabolites are formed through conjugation with cysteine and glucuronic acid.[1][2][3][4]

Q2: What are the major metabolites of this compound identified in human plasma?

A2: In human plasma, the parent drug, this compound, is the most abundant radioactive component, accounting for 51.45% of the total radioactivity.[1][2][3] The two major metabolites identified are:

  • M424: A di-oxidized and hydrogenated product.[1][2][3]

  • M406-2: A mono-oxidized product.[1][2][3]

Together, these two metabolites represent a significant portion of the circulating radioactivity.[1][2][3]

Q3: How is this compound and its metabolites excreted from the body?

A3: this compound and its metabolites are primarily excreted through both feces and urine.[1][2][3] Following a single oral dose of [14C]this compound in healthy male volunteers, approximately 62.08% of the administered dose was recovered in feces and 37.15% in urine.[1][2] The majority of the drug and its metabolites are excreted within 96 hours.[1][2][3]

Q4: What enzymes are likely involved in the metabolism of this compound?

A4: Preclinical data suggests the involvement of Cytochrome P450 (CYP) enzymes. Specifically, this compound has shown the potential to inhibit CYP2C8 and CYP2C9 and induce CYP1A2, CYP2B6, CYP3A4, and CYP2C9.[5][6] Further studies are needed to fully elucidate the specific enzymes responsible for each metabolic step in humans.

Troubleshooting Guides

Issue 1: Difficulty in detecting this compound metabolites in in vitro assays.

  • Possible Cause 1: Inappropriate enzyme source.

    • Troubleshooting Tip: Ensure the use of a relevant in vitro system that contains the necessary metabolic enzymes. Liver microsomes are a good starting point for studying Phase I (oxidative) metabolism, while hepatocytes are more suitable for investigating both Phase I and Phase II (conjugative) pathways.[5][6]

  • Possible Cause 2: Suboptimal incubation conditions.

    • Troubleshooting Tip: Optimize incubation parameters such as substrate concentration, protein concentration, and incubation time. Ensure the presence of necessary cofactors like NADPH for CYP-mediated reactions.

  • Possible Cause 3: Insufficient analytical sensitivity.

    • Troubleshooting Tip: Employ a highly sensitive analytical method such as LC-MS/MS for the detection and identification of metabolites, which may be present at low concentrations.

Issue 2: Inconsistent results in metabolic stability assays.

  • Possible Cause 1: Variability in the quality of liver microsomes.

    • Troubleshooting Tip: Use high-quality, well-characterized liver microsomes from a reputable supplier. Ensure proper storage and handling to maintain enzymatic activity.

  • Possible Cause 2: Issues with the analytical method.

    • Troubleshooting Tip: Validate the LC-MS/MS method for linearity, accuracy, and precision. Use an appropriate internal standard to account for variations in sample processing and instrument response.

Data Presentation

Table 1: Distribution of this compound and its Major Metabolites in Human Plasma, Urine, and Feces

AnalytePlasma (% of Total Radioactivity AUC)Urine (% of Administered Dose)Feces (% of Administered Dose)
This compound (Parent Drug) 51.45%[1][2][3]Low[1][2]Low[1][2]
M424 (Di-oxidized and hydrogenated) 16.67%[1][2][3]21.01%[2]14.26%[2]
M406-2 (Mono-oxidized) 20.91%[1][2][3]8.08%[3]11.30%[2]
M436 (Di-oxidized and methylated) --17.70%[2]

Data is derived from a mass balance study in healthy Chinese male volunteers following a single oral dose of [14C]this compound.[1][2][3]

Experimental Protocols

Note: The following are generalized protocols based on standard methodologies. Specific parameters for this compound metabolism studies may need to be optimized.

1. In Vitro Metabolism in Human Liver Microsomes

  • Objective: To determine the metabolic stability of this compound and identify its primary metabolites formed by Phase I enzymes.

  • Materials:

    • This compound

    • Pooled human liver microsomes

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • Internal standard

  • Procedure:

    • Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding this compound and the NADPH regenerating system.

    • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify metabolites.

2. Metabolite Identification using LC-MS/MS

  • Objective: To separate, detect, and structurally characterize this compound and its metabolites in biological matrices.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • General HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Dependent on sample concentration and instrument sensitivity.

  • General MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often suitable for this class of compounds.

    • Scan Mode:

      • Full Scan: To obtain the mass-to-charge ratio (m/z) of the parent drug and potential metabolites.

      • Product Ion Scan (MS/MS): To fragment specific ions and obtain structural information.

    • Data Analysis: Metabolites are identified by comparing their retention times and mass spectra with those of the parent drug and by interpreting the fragmentation patterns.

Visualizations

Amdizalisib_Metabolism_Workflow cluster_in_vitro In Vitro Metabolism cluster_analysis Metabolite Identification This compound This compound HLM Human Liver Microsomes (+ NADPH) This compound->HLM Incubation Incubation at 37°C HLM->Incubation Metabolite_Mixture Metabolite Mixture Incubation->Metabolite_Mixture LC_MSMS LC-MS/MS Analysis Metabolite_Mixture->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Metabolite_ID Metabolite Identification (e.g., M424, M406-2) Data_Analysis->Metabolite_ID

Caption: Workflow for in vitro metabolism and metabolite identification of this compound.

Amdizalisib_Metabolic_Pathways cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound Mono_oxidation Mono-oxidation (e.g., M406-2) This compound->Mono_oxidation CYP Enzymes Di_oxidation Di-oxidation & Hydrogenation (e.g., M424) This compound->Di_oxidation CYP Enzymes Cysteine_Conj Cysteine Conjugation Mono_oxidation->Cysteine_Conj Glucuronide_Conj Glucuronic Acid Conjugation Mono_oxidation->Glucuronide_Conj Excretion Excretion (Urine & Feces) Di_oxidation->Excretion Cysteine_Conj->Excretion Glucuronide_Conj->Excretion

Caption: Proposed metabolic pathways of this compound.

References

Overcoming poor Amdizalisib solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor aqueous solubility of Amdizalisib (HMPL-689).

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound solutions for in vitro and other experimental assays.

Problem: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS).

Cause: this compound is a hydrophobic molecule with very low solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) is generally unsuccessful.

Solution: A co-solvent approach is necessary. The recommended primary solvent is Dimethyl Sulfoxide (DMSO).

Detailed Protocol: Preparing an this compound Stock Solution with DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Problem: After diluting my DMSO stock solution into my aqueous experimental medium, a precipitate forms.

Cause: This is a common issue known as "precipitation upon dilution." When the DMSO stock is added to the aqueous medium, the final concentration of DMSO may be too low to maintain this compound in solution.

Solutions:

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your cell culture or assay medium is critical. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though some may tolerate up to 1%.[1][2][3][4][5] It is crucial to determine the optimal, non-toxic concentration for your specific cell line or assay system. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of medium, and then add this intermediate dilution to the final volume. This gradual decrease in DMSO concentration can sometimes prevent immediate precipitation.

  • Use of a Surfactant (for in vitro assays without cells): For non-cell-based assays, adding a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, to the aqueous buffer can help to maintain the solubility of this compound. The concentration of the surfactant should be optimized and kept as low as possible.

Experimental Workflow for Preparing Working Solutions

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application stock High-Concentration Stock in 100% DMSO intermediate Intermediate Dilution (Optional, in media) stock->intermediate Initial Dilution final Final Working Solution (Final DMSO <0.5%) stock->final Direct Dilution (if no precipitation) intermediate->final Final Dilution assay Add to In Vitro Assay final->assay

Diagram 1: Workflow for preparing this compound working solutions.

Problem: I need to use this compound in an animal study, and the required dose volume with a safe percentage of DMSO is too high.

Cause: The limited solubility of this compound and the systemic toxicity of high concentrations of organic solvents can make in vivo administration challenging.

Solution: Formulation Strategies

For in vivo studies, more advanced formulation strategies may be required to enhance solubility and bioavailability. These often involve creating a stable dispersion of the drug.

  • Co-solvent Systems: A mixture of solvents can be more effective than a single solvent. Common co-solvents for in vivo use include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. The ratios of these solvents must be carefully optimized to maximize solubility while minimizing toxicity.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[6] This typically requires specialized equipment like high-pressure homogenizers.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers, such as self-emulsifying drug delivery systems (SEDDS) or liposomes, can improve its solubility and absorption after oral administration.

Quantitative Data Summary

While specific public data on this compound's solubility is limited, the following table provides general solubility information for poorly soluble kinase inhibitors in common solvents. These values should be used as a starting point for optimization.

Solvent SystemExpected Solubility RangeNotes
Aqueous Buffers (e.g., PBS, pH 7.4) < 0.1 µg/mLEssentially insoluble. Direct dissolution is not feasible.
DMSO (Dimethyl Sulfoxide) ≥ 20 mg/mLThe preferred solvent for creating high-concentration stock solutions.
Ethanol Low to ModerateCan be used as a co-solvent, but solubility is generally lower than in DMSO.
PEG 400 ModerateOften used in combination with other solvents for in vivo formulations.
1:1:8 (Ethanol:Tween-80:Saline) VariableA common vehicle for animal studies that requires careful optimization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for an this compound stock solution in DMSO?

A1: A starting concentration of 10-50 mM in 100% DMSO is recommended. This provides a concentrated stock that can be diluted to the final working concentration while keeping the final DMSO percentage low.

Q2: What is the maximum percentage of DMSO that is safe for my cells?

A2: This is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant effects on viability.[2][3] However, it is best practice to perform a dose-response curve with DMSO alone on your specific cell line to determine the maximum non-toxic concentration. Always include a vehicle control in your experiments.

Q3: Can I dissolve this compound in ethanol instead of DMSO?

A3: While this compound may have some solubility in ethanol, it is generally significantly lower than in DMSO. Ethanol can be used as a co-solvent, particularly in formulations for in vivo studies, but for preparing high-concentration stock solutions for in vitro use, DMSO is the preferred solvent.

Q4: How does pH affect the solubility of this compound?

A4: The chemical structure of this compound suggests it is a weak base. Therefore, its aqueous solubility is expected to be slightly higher at a lower (acidic) pH and lower at a higher (basic) pH. However, even at an optimal pH, the aqueous solubility is likely to be very low, and a co-solvent approach will still be necessary.

Q5: How should I store my this compound solutions?

A5: this compound powder should be stored at -20°C. DMSO stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and not stored for extended periods, as the compound may precipitate out of solution over time.

PI3K Signaling Pathway

This compound is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Understanding its place in the signaling pathway is crucial for experimental design.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Diagram 2: Simplified PI3Kδ signaling pathway and the action of this compound.

References

Validation & Comparative

Dual Targeting of B-Cell Receptor Signaling: A Comparative Guide to Amdizalisib and BTK Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The B-cell receptor (BCR) signaling pathway is a critical mediator of B-cell proliferation and survival, making it a prime target in the treatment of B-cell malignancies. This guide provides a comprehensive comparison of a novel therapeutic strategy—the combination of Amdizalisib, a selective PI3Kδ inhibitor, with Bruton's tyrosine kinase (BTK) inhibitors—against established BTK inhibitor-based combination therapies. This analysis is supported by available preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying biological pathways and study designs.

Introduction to Combined BCR Pathway Inhibition

Targeting the BCR pathway at multiple nodes offers a promising approach to enhance therapeutic efficacy and overcome resistance. This compound, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), and BTK inhibitors both act on key components of the BCR signaling cascade.[1] Preclinical evidence suggests a synergistic anti-tumor effect when these two classes of drugs are combined, providing a strong rationale for their clinical investigation.[2][3]

This guide will compare the preclinical rationale and available data for the this compound-BTK inhibitor combination with three prominent BTK inhibitor-based regimens:

  • Ibrutinib (a first-generation BTK inhibitor) in combination with R-CHOP chemotherapy.

  • Acalabrutinib (a second-generation BTK inhibitor) in combination with bendamustine and rituximab.

  • Zanubrutinib (a second-generation BTK inhibitor) in combination with obinutuzumab.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data from preclinical and clinical studies, offering a side-by-side comparison of the this compound-BTK inhibitor combination and alternative therapies.

Table 1: Preclinical Efficacy of PI3Kδ and BTK Inhibitor Combinations

CombinationCell Lines/ModelKey Findings
This compound + BTK inhibitor B-cell lymphoma modelsPreclinical studies have shown that this compound significantly enhances the anti-tumor activity of BTK inhibitors in both in vitro and in vivo models.
Ibrutinib + PI3Kγ inhibitor (AS-605240) Canine DLBCL cell lineSynergistic reduction in cell proliferation and induction of apoptosis/necrosis.[4]
Acalabrutinib + PI3Kδ inhibitor (ACP-319) Lymphoma preclinical modelsThe combination of acalabrutinib and ACP-319 showed beneficial effects in lymphoma cell lines.

Table 2: Clinical Efficacy of BTK Inhibitor Combination Therapies in B-Cell Malignancies

TherapyTrial Name (NCT)Patient PopulationOverall Response Rate (ORR)Complete Response (CR) RateMedian Progression-Free Survival (PFS)
Ibrutinib + R-CHOP PHOENIX (NCT01855750)Newly diagnosed non-GCB DLBCLNot significantly improved vs. placebo + R-CHOP in the overall population.[5]-No significant improvement in the overall population.[5]
Acalabrutinib + Bendamustine/Rituximab ECHO (NCT02972840)Previously untreated mantle cell lymphoma (≥65 years)--66.4 months (vs. 49.6 months with placebo + BR).[6]
Zanubrutinib + Obinutuzumab ROSEWOOD (NCT03332017)Relapsed/refractory follicular lymphoma69% (vs. 46% with obinutuzumab alone).[7]39% (vs. 19% with obinutuzumab alone).[7]28.0 months (vs. 10.4 months with obinutuzumab alone).[7]

Table 3: Safety Profile of BTK Inhibitor Combination Therapies (Select Grade ≥3 Adverse Events)

TherapyTrial Name (NCT)NeutropeniaThrombocytopeniaPneumoniaAtrial Fibrillation
Ibrutinib + R-CHOP PHOENIX (NCT01855750)Increased incidence compared to placebo + R-CHOP in patients ≥60 years.[5]---
Acalabrutinib + Bendamustine/Rituximab ECHO (NCT02972840)---6.1% (vs. 4.4% with placebo + BR).[8]
Zanubrutinib + Obinutuzumab ROSEWOOD (NCT03332017)CommonCommon-3%

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below to allow for a critical evaluation of the presented data.

PHOENIX Trial: Ibrutinib with R-CHOP (NCT01855750)[5][9]
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase 3 study.

  • Patient Population: Adult patients with newly diagnosed non-GCB DLBCL.

  • Treatment Arms:

    • Arm A: Placebo + R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) for 6 or 8 cycles (21 days per cycle).

    • Arm B: Ibrutinib (560 mg daily) + R-CHOP for 6 or 8 cycles.

  • Primary Endpoint: Event-free survival (EFS).

  • Key Assessments: Tumor response was evaluated after 4 cycles and at the end of treatment based on the Revised Response Criteria for Malignant Lymphoma. Safety was monitored throughout the study.

ECHO Trial: Acalabrutinib with Bendamustine and Rituximab (NCT02972840)[6][8]
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase 3 study.

  • Patient Population: Patients aged 65 years or older with previously untreated mantle cell lymphoma.

  • Treatment Arms:

    • Experimental Arm: Acalabrutinib (100 mg twice daily) + bendamustine (90 mg/m² on days 1 and 2 of each 28-day cycle for up to 6 cycles) and rituximab (375 mg/m² on day 1 of each cycle for 6 cycles).

    • Control Arm: Placebo + bendamustine and rituximab.

  • Primary Endpoint: Progression-free survival (PFS).

  • Key Assessments: Efficacy was assessed by an Independent Review Committee based on the Lugano Classification for Non-Hodgkin Lymphoma.

ROSEWOOD Trial: Zanubrutinib with Obinutuzumab (NCT03332017)[7][10]
  • Study Design: A Phase 2, randomized, open-label study.

  • Patient Population: Patients with relapsed or refractory follicular lymphoma who had received at least two prior systemic treatments.

  • Treatment Arms:

    • Combination Arm: Zanubrutinib (160 mg twice daily) + obinutuzumab (1000 mg on days 1, 8, and 15 of cycle 1; day 1 of cycles 2-6; and then every 8 weeks for up to 20 doses).

    • Monotherapy Arm: Obinutuzumab alone.

  • Primary Endpoint: Overall response rate (ORR).

  • Key Assessments: Tumor response was assessed by an independent central review. Patients in the monotherapy arm with confirmed progressive disease or no response at 12 months were allowed to crossover to the combination arm.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the targeted signaling pathway and a generalized experimental workflow for evaluating combination therapies.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding CD79 CD79 a/b BTK BTK LYN_SYK->BTK PI3K PI3Kδ LYN_SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 AKT AKT PI3K->AKT NFkB NF-κB PLCg2->NFkB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BTK_Inhibitor BTK Inhibitors (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib) BTK_Inhibitor->BTK This compound This compound (PI3Kδ Inhibitor) This compound->PI3K

B-Cell Receptor Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Studies (Cell Viability, Apoptosis Assays) in_vivo In Vivo Models (Xenografts, PDX Models) in_vitro->in_vivo Promising Results pd Pharmacodynamics (Target Engagement) in_vivo->pd toxicity Toxicology Studies in_vivo->toxicity phase1 Phase I (Safety & Dosage) pd->phase1 toxicity->phase1 phase2 Phase II (Efficacy & Safety) phase1->phase2 Favorable Safety & PK/PD phase3 Phase III (Pivotal Efficacy & Safety) phase2->phase3 Demonstrated Efficacy approval Regulatory Approval phase3->approval Positive Benefit-Risk

References

Validating Amdizalisib's In Vivo Inhibition of PI3K Delta: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Amdizalisib (HMPL-689) is a novel, potent, and highly selective oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Aberrant activation of this pathway is a key driver in the pathogenesis of various B-cell malignancies.[1][2] This guide provides a comparative analysis of the in vivo validation of this compound's PI3Kδ inhibition against other selective PI3Kδ inhibitors, including Idelalisib, Duvelisib, Umbralisib, and Zandelisib. The information is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of In Vivo Performance

The following tables summarize the in vivo efficacy and pharmacodynamic (PD) effects of this compound and its alternatives in preclinical lymphoma models.

Table 1: In Vivo Anti-Tumor Efficacy in B-Cell Lymphoma Models

InhibitorAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Citation
This compound RatNot specified (B-cell activation model)0.1 mg/kgLong-lasting and strong inhibition of B-cell activation[1]
Human B-cell lymphoma xenograft modelsMultipleNot specifiedSignificant anti-tumor activity, enhanced when combined with other agents[1]
Idelalisib Not specifiedNot specifiedNot specifiedInduces apoptosis in CLL cells[4]
Duvelisib PTCL patient-derived xenograft (PDX)DFTL-78024Not specifiedShifted tumor-associated macrophages from M2 to M1 phenotype[5]
Eμ-TCL1 CLL modelNot specified100 mg/kg, once daily for 21 daysSignificantly decreased CLL burden in peripheral blood[6]
Umbralisib Eμ-TCL1 CLL modelNot specified100 mg/kg, once daily for 21 daysSignificantly decreased CLL burden in peripheral blood[6]
Zandelisib SU-DHL-6 xenograftSU-DHL-6100 mg/kgSignificant tumor growth inhibition[7]

Table 2: In Vivo Pharmacodynamic (PD) Biomarker Modulation

InhibitorAnimal ModelBiomarkerDosing RegimenModulationCitation
This compound RatCD86 expression (B-cell activation)0.1 mg/kgStrong and long-lasting inhibition[1]
Idelalisib Not specifiedp-AKT (S473, T308)Not specifiedInhibition in primary CLL and MCL cells[8]
Duvelisib Eμ-TCL1 CLL modelp-AKT in T-cells100 mg/kg, once dailyMarked reduction[6]
Umbralisib Eμ-TCL1 CLL modelp-AKT in T-cells100 mg/kg, once dailyMarked reduction[6]
Zandelisib SU-DHL-6 xenograftp-AKT (S473, T308)50 mg/kg and 100 mg/kgSustained inhibition for 8 hours (50 mg/kg) and 24 hours (100 mg/kg)[7][9]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the objective comparison of these inhibitors.

General In Vivo Xenograft Model Protocol

A common experimental approach to evaluate the in vivo efficacy of PI3Kδ inhibitors involves the use of human B-cell lymphoma cell line derived xenograft models in immunodeficient mice (e.g., SCID or NSG mice).

  • Cell Culture and Implantation: Human B-cell lymphoma cell lines (e.g., SU-DHL-6, Raji) are cultured under standard conditions. A specified number of cells (typically 5-10 x 10^6) are then subcutaneously or intravenously injected into the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.

  • Drug Administration: The PI3Kδ inhibitor (e.g., this compound, Zandelisib) is administered orally at specified doses and schedules.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and plasma are collected for analysis of drug concentration and downstream biomarker modulation (e.g., p-AKT levels) by methods such as Western blotting or immunohistochemistry.[7]

Eμ-TCL1 Chronic Lymphocytic Leukemia (CLL) Adoptive Transfer Model

This model is particularly relevant for studying CLL and the effects of inhibitors on both the malignant cells and the immune microenvironment.

  • Cell Isolation and Transfer: Splenocytes from a leukemic Eμ-TCL1 transgenic mouse are isolated and injected intravenously into recipient mice.

  • Disease Establishment: The development of CLL is monitored by assessing the percentage of CD5+/B220+ cells in the peripheral blood.

  • Treatment: Once the leukemia is established, mice are treated with the PI3Kδ inhibitor (e.g., Idelalisib, Duvelisib, Umbralisib) or vehicle control, typically via oral gavage, for a specified duration (e.g., 21 days).[6][10]

  • Analysis: At the end of the treatment period, peripheral blood, spleen, and other organs are collected to assess the CLL burden (e.g., by flow cytometry for CD19+/CD5+ B-cells) and to analyze pharmacodynamic markers in different cell populations (e.g., p-AKT in T-cells).[6]

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental processes involved in validating PI3Kδ inhibition.

PI3K_AKT_Signaling_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3K delta BCR->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Effectors (Cell Proliferation, Survival) pAKT->Downstream This compound This compound & Alternatives This compound->PI3K_delta

Caption: PI3K/AKT Signaling Pathway Inhibition.

InVivo_Validation_Workflow cluster_model In Vivo Model cluster_treatment Treatment cluster_analysis Analysis Xenograft Xenograft Model (e.g., SU-DHL-6) Vehicle Vehicle Control This compound This compound Alternative Alternative PI3Kδ Inhibitor TGI Tumor Growth Inhibition (TGI) Xenograft->TGI TCL1 Eμ-TCL1 CLL Model PD Pharmacodynamic (p-AKT levels) TCL1->PD This compound->TGI This compound->PD Alternative->TGI Alternative->PD

Caption: Experimental Workflow for In Vivo Validation.

Inhibitor_Comparison cluster_alternatives Alternative PI3Kδ Inhibitors This compound This compound (HMPL-689) Potent & Highly Selective PI3Kδ Inhibitor Favorable PK Profile Idelalisib Idelalisib First-in-class PI3Kδ Inhibitor This compound->Idelalisib Compared Against Duvelisib Duvelisib Dual PI3Kδ/γ Inhibitor This compound->Duvelisib Compared Against Umbralisib Umbralisib Dual PI3Kδ/CK1ε Inhibitor This compound->Umbralisib Compared Against Zandelisib Zandelisib Sustained PI3Kδ Inhibition This compound->Zandelisib Compared Against

Caption: Logical Comparison of PI3K Delta Inhibitors.

References

A Comparative Analysis of Next-Generation PI3K Delta Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of phosphoinositide 3-kinase (PI3K) delta inhibitors is rapidly evolving, with a new generation of highly selective compounds emerging to address the limitations of their predecessors. This guide provides a comparative overview of key next-generation PI3K delta inhibitors, focusing on their performance based on available preclinical and clinical data. The information is tailored for researchers, scientists, and drug development professionals actively working in this therapeutic area.

Introduction to PI3K Delta Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.[1] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells, making it an attractive target for malignancies of B-cell origin and various immune-mediated disorders.[2] While first-generation PI3Kδ inhibitors like idelalisib demonstrated clinical efficacy, their use has been hampered by significant off-target effects and immune-related toxicities.[3] The next-generation inhibitors aim to overcome these challenges through improved isoform selectivity and differentiated pharmacokinetic and safety profiles.

Comparative Performance of Next-Generation PI3K Delta Inhibitors

This section provides a comparative analysis of five prominent next-generation PI3K delta inhibitors: Leniolisib, Nemiralisib, Parsaclisib, Umbralisib, and Zandelisib.

Table 1: In Vitro Potency and Selectivity Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected inhibitors against the four Class I PI3K isoforms. Higher selectivity for PI3Kδ over other isoforms is a key characteristic of these next-generation agents, which is anticipated to translate into a better safety profile.

InhibitorPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)δ Selectivity vs αδ Selectivity vs βδ Selectivity vs γ
Leniolisib (CDZ173) 112444242230~22-fold~38-fold~202-fold
Nemiralisib (GSK2269557) 0.12501115846309>41,000-fold>13,000-fold>52,000-fold
Parsaclisib (INCB050465) 1>20,000>20,000>20,000>20,000-fold>20,000-fold>20,000-fold
Umbralisib (TGR-1202) 14>1400>756>120>100-fold>54-fold>8-fold
Zandelisib (ME-401) Low nM---HighHighHigh

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in assay conditions.[1][3][4][5][6] Zandelisib is reported to have high selectivity, though specific IC50 values against all isoforms were not available in the reviewed literature.[3]

Table 2: Comparative Pharmacokinetic Properties

The pharmacokinetic profiles of these inhibitors are crucial for determining dosing regimens and predicting their in vivo behavior. The following table presents key pharmacokinetic parameters.

InhibitorRoute of AdministrationTmax (hours)Half-life (hours)Key Metabolism Notes
Leniolisib (CDZ173) Oral~1-Primarily metabolized by CYP3A4.
Nemiralisib (GSK2269557) Inhaled~0.08~40Designed for local delivery to the lungs.
Parsaclisib (INCB050465) Oral~0.55 - 0.97~9.9-
Umbralisib (TGR-1202) Oral--Also inhibits Casein Kinase 1 Epsilon (CK1ε).[3]
Zandelisib (ME-401) Oral--Exhibits a long-lasting inhibitory effect.[7][8]

Pharmacokinetic parameters can vary based on the patient population and study design.[9][10]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of PI3K delta inhibitors.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the inhibitory activity of a compound on the purified PI3Kδ enzyme.

Objective: To determine the IC50 value of an inhibitor against PI3K isoforms.

Materials:

  • Purified recombinant PI3K isoforms (α, β, γ, δ)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Lipid substrate (e.g., PIP2)

  • Test inhibitor at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the kinase buffer, the specific PI3K isoform, and the lipid substrate.

  • Add the diluted inhibitor to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Cellular Phospho-AKT (pAKT) Assay

This cell-based assay assesses the ability of an inhibitor to block the PI3K signaling pathway within a cellular context.

Objective: To measure the on-target efficacy of a PI3Kδ inhibitor by quantifying the phosphorylation of AKT, a downstream effector of PI3K.

Materials:

  • A suitable cell line expressing PI3Kδ (e.g., B-cell lymphoma cell lines like SU-DHL-6 or Ramos).

  • Cell culture medium and supplements.

  • Stimulating agent (e.g., anti-IgM for B-cell lines).

  • Test inhibitor at various concentrations.

  • Lysis buffer.

  • Antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT.

  • Detection method (e.g., Western blot, ELISA, or flow cytometry).

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere or stabilize.

  • Pre-treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 2 hours).

  • Stimulate the cells with the appropriate agonist to activate the PI3K pathway.

  • Lyse the cells to extract proteins.

  • Quantify the levels of phosphorylated AKT and total AKT using the chosen detection method.

  • Normalize the phosphorylated AKT signal to the total AKT signal.

  • Determine the IC50 value of the inhibitor in the cellular context.

In Vivo Tumor Xenograft Model

This in vivo assay evaluates the anti-tumor efficacy of a PI3Kδ inhibitor in a living organism.

Objective: To assess the ability of a PI3Kδ inhibitor to inhibit tumor growth in a mouse model.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice).

  • Tumor cells (e.g., human B-cell lymphoma cell line).

  • Vehicle control.

  • Test inhibitor.

  • Calipers for tumor measurement.

Procedure:

  • Inject the tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage).

  • Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Compare the tumor growth between the treatment and control groups to determine the efficacy of the inhibitor.[11][12][13]

Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes mTORC2 mTORC2 mTORC2->AKT activates

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Workflow for PI3K Delta Inhibitor Evaluation

Experimental_Workflow Start Start: Inhibitor Discovery Biochemical_Assay In Vitro Kinase Assay (Potency & Selectivity) Start->Biochemical_Assay Cellular_Assay Cellular pAKT Assay (On-Target Activity) Biochemical_Assay->Cellular_Assay ADME_Tox ADME/Toxicity Profiling Cellular_Assay->ADME_Tox In_Vivo_Efficacy In Vivo Xenograft Model (Efficacy) ADME_Tox->In_Vivo_Efficacy Clinical_Trials Clinical Trials In_Vivo_Efficacy->Clinical_Trials

Caption: A typical workflow for the preclinical evaluation of PI3K delta inhibitors.

Conclusion

The development of next-generation PI3K delta inhibitors represents a significant advancement in the pursuit of more effective and safer targeted therapies. The inhibitors highlighted in this guide demonstrate superior selectivity for the delta isoform, which is a critical attribute for minimizing off-target toxicities. While direct comparative data under identical experimental conditions remains somewhat limited in the public domain, the available information suggests that these compounds hold considerable promise. Continued research and head-to-head clinical trials will be essential to fully elucidate the comparative efficacy and safety of these agents and to identify the optimal patient populations for their use.

References

Amdizalisib Demonstrates Potent Anti-Tumor Activity in Preclinical Models of Rituximab-Resistant Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 7, 2025 – New preclinical data on amdizalisib (HMPL-689), a highly selective and potent oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), demonstrate its significant anti-tumor efficacy in B-cell lymphoma models, including those resistant to rituximab. The findings suggest that this compound, both as a single agent and in combination, could offer a promising therapeutic strategy for patients with relapsed or refractory lymphomas.

The aberrant activation of the PI3Kδ signaling pathway is a critical driver in the survival and proliferation of malignant B-cells.[1] this compound's targeted inhibition of PI3Kδ has shown potent activity in a range of B-cell lymphoma cell lines, with IC50 values for cell viability ranging from 0.005 to 5 µM.[1] Preclinical studies have highlighted that this compound significantly enhances the anti-tumor effects of standard-of-care agents like rituximab in various B-cell lymphoma models, both in laboratory cell cultures and in animal models.[1]

Overcoming Rituximab Resistance: The Role of PI3Kδ Inhibition

Rituximab, a monoclonal antibody targeting the CD20 protein on B-cells, is a cornerstone of lymphoma treatment. However, a significant number of patients either do not respond or develop resistance to rituximab-based therapies. Mechanisms of resistance are multifaceted and can include the downregulation of CD20 expression and the activation of pro-survival signaling pathways within the lymphoma cells.[2]

The PI3K/Akt signaling pathway is one such critical survival pathway that is often constitutively activated in B-cell lymphomas.[3] This pathway plays a crucial role in promoting cell survival and proliferation, and its activation can contribute to resistance to rituximab-induced apoptosis.[2] By selectively targeting the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells, this compound effectively inhibits this pro-survival signaling cascade. This mechanism provides a strong rationale for its use in overcoming rituximab resistance.

Comparative Efficacy in Preclinical Models

While direct head-to-head preclinical studies of this compound against other specific PI3Kδ inhibitors in rituximab-resistant models are not yet published in full, the available data indicates its potent single-agent and combination activity.

Drug/CombinationModel SystemEfficacy EndpointResultReference
This compound Panel of B-cell lymphoma cell linesCell Viability (IC50)0.005 - 5 µM[1]
This compound + Rituximab Human B-cell lymphoma xenograft modelsTumor Growth InhibitionSignificantly improved anti-tumor activity compared to single agents[1]
This compound + BTK inhibitor Human B-cell lymphoma xenograft modelsTumor Growth InhibitionSignificantly improved anti-tumor activity[1]
This compound + Venetoclax Human B-cell lymphoma xenograft modelsTumor Growth InhibitionSignificantly improved anti-tumor activity[1]

Table 1: Preclinical Efficacy of this compound in B-Cell Lymphoma Models. This table summarizes the in vitro and in vivo preclinical findings for this compound as a single agent and in combination therapies.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound in the context of rituximab resistance centers on the inhibition of the PI3K/Akt pathway, a key signaling cascade for B-cell survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activates CD20 CD20 Rituximab Rituximab Rituximab->CD20 Binds Apoptosis Apoptosis Rituximab->Apoptosis Induces (in sensitive cells) Akt Akt PI3K_delta->Akt Activates This compound This compound This compound->PI3K_delta Inhibits Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Downstream->Apoptosis

Figure 1: this compound Signaling Pathway. this compound inhibits PI3Kδ, blocking the activation of Akt and downstream survival pathways, thereby promoting apoptosis in lymphoma cells, including those resistant to rituximab.

The preclinical evaluation of this compound in rituximab-resistant models typically follows a structured workflow.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Establish Rituximab-Resistant Lymphoma Cell Lines B Treat with this compound (single agent & combinations) A->B C Assess Cell Viability (IC50) & Apoptosis B->C D Establish Rituximab-Resistant Lymphoma Xenograft Model in Mice E Administer this compound (single agent & combinations) D->E F Monitor Tumor Growth & Survival E->F

Figure 2: Experimental Workflow. A general workflow for evaluating the efficacy of this compound in rituximab-resistant lymphoma models, encompassing both in vitro and in vivo experiments.

Detailed Experimental Protocols

Establishment of Rituximab-Resistant Cell Lines and Xenograft Models:

Rituximab-resistant lymphoma cell lines are typically generated by continuous exposure of parental sensitive cell lines to escalating concentrations of rituximab in vitro. For in vivo models, rituximab-resistant tumors can be established by passaging tumor fragments from mice that have relapsed after initial rituximab treatment into new recipient mice.

In Vitro Cytotoxicity Assay:

  • Cell Seeding: Rituximab-sensitive and -resistant lymphoma cells are seeded in 96-well plates.

  • Treatment: Cells are treated with serial dilutions of this compound, rituximab, other comparator drugs, or combinations for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Studies:

  • Tumor Implantation: Rituximab-resistant lymphoma cells are implanted subcutaneously into immunocompromised mice.

  • Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, rituximab, combination therapy).

  • Drug Administration: this compound is typically administered orally, while rituximab is given via intraperitoneal or intravenous injection, following a predetermined dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: Treatment efficacy is assessed by comparing tumor growth inhibition between the different treatment groups. Overall survival may also be monitored.

Conclusion

This compound demonstrates a strong preclinical rationale for its use in treating rituximab-resistant lymphomas. By targeting the PI3Kδ pathway, it effectively circumvents a key survival mechanism in malignant B-cells. The promising in vitro and in vivo data, particularly in combination with rituximab and other targeted agents, support the ongoing clinical development of this compound as a valuable therapeutic option for patients with relapsed or refractory B-cell malignancies. Further clinical studies will be crucial to fully elucidate its comparative efficacy and safety profile in this patient population.

References

A Comparative Safety Analysis of PI3K Delta Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the safety profiles of leading PI3K delta inhibitors, supported by clinical trial data and experimental methodologies, to inform future research and development in hematological malignancies.

The development of phosphoinositide 3-kinase (PI3K) delta inhibitors has marked a significant advancement in the treatment of various B-cell malignancies. However, their clinical application has been tempered by a range of adverse events, necessitating a careful evaluation of their respective safety profiles. This guide provides a comparative analysis of the safety data for several key PI3K delta inhibitors, including idelalisib, umbralisib, zandelisib, parsaclisib, duvelisib, and copanlisib, drawing upon data from pivotal clinical trials.

Comparative Safety Data of PI3K Delta Inhibitors

The following table summarizes the incidence of key adverse events (AEs) observed in clinical trials of various PI3K delta inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, methodologies, and disease settings.

Adverse EventIdelalisib (Phase III, CLL)[1][2][3][4]Umbralisib (UNITY-CLL, Previously Treated)[5]Zandelisib (TIDAL, FL)[6][7][8][9][10]Parsaclisib (CITADEL-203, FL)[11][12][13][14]Duvelisib (DUO, CLL/SLL)[2][15]Copanlisib (CHRONOS-3, iNHL)[16][17][18][19][20]
Any Grade Diarrhea/Colitis 46.4%-39.3%38.1%High incidence35.3%
Grade ≥3 Diarrhea/Colitis 16.4%4%5.0%11.9%18% (Serious)5.6%
Any Grade ALT/AST Elevation 39.1% (ALT) / 28.2% (AST)-29.5%-High incidence-
Grade ≥3 ALT/AST Elevation 5%3% (ALT) / 2% (AST)8.2%--0.8%
Any Grade Pneumonitis 10.0%-----
Grade ≥3 Pneumonitis 6.4%1%0.8% (Non-infectious)-5% (Serious)<1% (Drug-related death)
Any Grade Rash --26.2%16%--
Grade ≥3 Rash -1%3.3%---
Grade ≥3 Neutropenia ---10.3%22.0%13.8%
Serious Adverse Events 40%More than control arm38%-Higher than ofatumumab47%
Discontinuation due to AEs 8%-14.8%23.8%--

CLL: Chronic Lymphocytic Leukemia; FL: Follicular Lymphoma; iNHL: indolent Non-Hodgkin Lymphoma; SLL: Small Lymphocytic Lymphoma. Data for umbralisib is from a sub-analysis of the UNITY-CLL trial in previously treated patients. Duvelisib data from the DUO trial showed a higher incidence of serious adverse events compared to the ofatumumab arm. Copanlisib is a pan-class I PI3K inhibitor with activity against the delta isoform.

PI3K Delta Signaling Pathway

The diagram below illustrates the PI3K delta signaling pathway, a critical regulator of B-cell proliferation, survival, and differentiation. Inhibition of this pathway is the primary mechanism of action for this class of drugs.

PI3K_Delta_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta activates Antigen Antigen Antigen->BCR PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits PI3K_delta->PIP3 phosphorylates PIP2 to AKT AKT PDK1->AKT phosphorylates & activates mTOR mTOR AKT->mTOR activates Downstream_Effectors Downstream Effectors mTOR->Downstream_Effectors Cell_Cycle Cell Cycle Progression Downstream_Effectors->Cell_Cycle Survival Cell Survival & Proliferation Downstream_Effectors->Survival PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K Delta Signaling Pathway

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for the key studies cited in this guide.

Idelalisib: Phase III Study in Relapsed CLL (NCT01539512)[4][21][22]
  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.

  • Patient Population: Patients with relapsed Chronic Lymphocytic Leukemia (CLL) who had received prior therapy.

  • Intervention: Patients were randomized 1:1 to receive either idelalisib (150 mg orally, twice daily) in combination with rituximab, or placebo in combination with rituximab.

  • Primary Endpoint: Progression-Free Survival (PFS).

  • Key Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and safety.

Umbralisib: UNITY-CLL Phase 3 Trial (NCT026112311)
  • Study Design: A Phase 3, randomized, controlled trial.

  • Patient Population: Patients with both treatment-naïve and relapsed or refractory CLL.

  • Intervention: The trial evaluated umbralisib in combination with ublituximab (an anti-CD20 monoclonal antibody) compared to a control arm of standard treatment.

  • Primary Endpoint: Not explicitly stated in the provided search results, but likely PFS.

  • Safety Assessment: The trial included a thorough evaluation of adverse events, which ultimately led to the investigation of a possible increased risk of death.[21]

Zandelisib: TIDAL Phase 2 Study (NCT03768505)[6][7][8][10][16][17][24][25][26]
  • Study Design: A global, multicenter, open-label, single-arm Phase 2 study.

  • Patient Population: Patients with relapsed or refractory follicular lymphoma (FL) or marginal zone lymphoma (MZL) after at least two prior lines of systemic therapy.

  • Intervention: Zandelisib (60 mg) was administered orally once daily for two 28-day cycles, followed by an intermittent dosing schedule of once daily for the first 7 days of each subsequent 28-day cycle.

  • Primary Endpoint: Overall Response Rate (ORR) as assessed by an Independent Review Committee.

  • Key Secondary Endpoints: Duration of Response (DOR), PFS, and safety.

Parsaclisib: CITADEL-203 Phase 2 Study (NCT03126019)[11][12][13][14][27]
  • Study Design: A multicenter, open-label, Phase 2 study.

  • Patient Population: Patients aged ≥18 years with histologically confirmed relapsed or refractory FL (grade 1, 2, or 3a) who had received at least two prior systemic therapies.

  • Intervention: Patients received parsaclisib 20 mg once daily for 8 weeks, followed by either 20 mg once weekly (weekly-dosing group) or 2.5 mg once daily (daily-dosing group). Prophylaxis for Pneumocystis jirovecii pneumonia (PJP) was required.

  • Primary Endpoint: Objective Response Rate (ORR).

  • Key Secondary Endpoints: Complete Response Rate (CRR), DOR, PFS, OS, and safety.

Duvelisib: DUO Phase 3 Trial (NCT02004522)[2][5][6][15][23][28][29][30]
  • Study Design: A global, multicenter, open-label, randomized Phase 3 trial.

  • Patient Population: Patients with relapsed or refractory CLL or Small Lymphocytic Lymphoma (SLL) who had progressed after at least one prior therapy.

  • Intervention: Patients were randomized 1:1 to receive either duvelisib (25 mg orally, twice daily) or ofatumumab intravenously.

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by an Independent Review Committee.

  • Key Secondary Endpoints: ORR, OS, and safety.

Copanlisib: CHRONOS-3 Phase 3 Trial (NCT02367040)[1][7][16][17][18][19][20][31][32][33]
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled Phase 3 study.

  • Patient Population: Patients with relapsed indolent non-Hodgkin lymphoma (iNHL) who had a treatment-free interval of ≥12 months after the last rituximab-based therapy or were unwilling/unfit to receive chemotherapy.

  • Intervention: Patients were randomized 2:1 to receive copanlisib (60 mg intravenously on days 1, 8, and 15 of each 28-day cycle) plus rituximab, or placebo plus rituximab.

  • Primary Endpoint: Progression-Free Survival (PFS) by masked central review.

  • Key Secondary Endpoints: ORR, DOR, CRR, OS, and safety.

Discussion of Safety Profiles

The safety profiles of PI3K delta inhibitors are characterized by a class-effect of immune-mediated toxicities, though the incidence and severity can vary between agents.

Idelalisib , the first-in-class PI3K delta inhibitor, is associated with significant and potentially fatal toxicities, including diarrhea/colitis, hepatotoxicity, and pneumonitis, leading to a black box warning. Long-term exposure to idelalisib has been shown to increase the incidence of diarrhea, colitis, and pneumonitis.[1][3]

Umbralisib was initially thought to have a more favorable safety profile with fewer immune-mediated AEs.[22] However, the UNITY-CLL trial revealed a potential increased risk of death, which ultimately led to the withdrawal of its FDA approval, highlighting the critical need for long-term safety data from randomized controlled trials.[21]

Zandelisib is being investigated with an intermittent dosing schedule to mitigate the on-target toxicities associated with continuous PI3K delta inhibition. Data from the TIDAL study suggests this approach may lead to a tolerable safety profile with a low discontinuation rate due to AEs.[6][7][8][10]

Parsaclisib , a next-generation PI3K delta inhibitor, has demonstrated a manageable safety profile in the CITADEL studies.[11][23] While diarrhea and colitis remain common AEs leading to discontinuation, the incidence of severe hepatotoxicity appears to be lower compared to earlier-generation inhibitors.[24]

Duvelisib , a dual inhibitor of PI3K delta and gamma, has also shown a higher risk of serious side effects, including infections, diarrhea, colitis, and pneumonitis, as observed in the DUO trial.[2][15]

Copanlisib , a pan-class I PI3K inhibitor with predominant activity against the alpha and delta isoforms, has a distinct safety profile due to its intravenous administration. The most common grade 3-4 AEs are hyperglycemia and hypertension.[16]

Conclusion

The safety and tolerability of PI3K delta inhibitors are critical considerations in their clinical development and use. While this class of drugs has demonstrated significant efficacy in B-cell malignancies, the associated immune-mediated and other toxicities necessitate careful patient monitoring and management. Newer agents and innovative dosing strategies, such as the intermittent dosing of zandelisib, are being explored to improve the therapeutic index. The withdrawal of umbralisib underscores the importance of robust, long-term safety data from randomized controlled trials to fully characterize the risk-benefit profile of these potent agents. Future research should continue to focus on identifying biomarkers to predict which patients are most likely to experience severe toxicities and on developing strategies to mitigate these adverse events.

References

A Preclinical Perspective: Amdizalisib and Venetoclax Combination Therapy for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Synergistic Approach to Targeting Key Survival Pathways in B-Cell Cancers

The landscape of B-cell malignancy treatment is rapidly evolving, with targeted therapies offering new hope for patients with relapsed or refractory disease. Two prominent players in this arena are Amdizalisib (HMPL-689), a selective PI3Kδ inhibitor, and Venetoclax, a BCL-2 inhibitor. Preclinical evidence suggests that a combination of these two agents could offer a synergistic anti-tumor effect, providing a promising therapeutic strategy. This guide provides a comparative overview of this combination, supported by available experimental data and methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Assault on Cancer Cell Survival

This compound and Venetoclax target two distinct but crucial pathways for B-cell cancer cell survival and proliferation.

This compound is an orally bioavailable and selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ).[1] The PI3Kδ pathway is a critical component of the B-cell receptor (BCR) signaling cascade, which is frequently overactive in B-cell malignancies, promoting cell growth, proliferation, and survival.[2] By inhibiting PI3Kδ, this compound disrupts this signaling, leading to decreased proliferation and induction of cell death in malignant B-cells.[1]

Venetoclax is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein.[3] In many B-cell cancers, the overexpression of Bcl-2 allows malignant cells to evade programmed cell death (apoptosis).[3] Venetoclax binds directly to Bcl-2, releasing pro-apoptotic proteins that trigger the intrinsic apoptotic pathway, leading to the death of cancer cells.[4]

The combination of this compound and Venetoclax, therefore, represents a dual-pronged attack, simultaneously inhibiting proliferation signals and promoting apoptosis.

Amdizalisib_Venetoclax_Signaling_Pathway Simplified Signaling Pathways Targeted by this compound and Venetoclax cluster_BCR BCR Signaling cluster_Apoptosis Apoptosis Regulation BCR BCR PI3Kδ PI3Kδ BCR->PI3Kδ AKT AKT PI3Kδ->AKT Cell Proliferation & Survival Cell Proliferation & Survival AKT->Cell Proliferation & Survival Bcl-2 Bcl-2 Pro-apoptotic proteins Pro-apoptotic proteins Bcl-2->Pro-apoptotic proteins Inhibits Apoptosis Apoptosis Pro-apoptotic proteins->Apoptosis This compound This compound This compound->PI3Kδ Inhibits Venetoclax Venetoclax Venetoclax->Bcl-2 Inhibits

Caption: Dual inhibition of BCR and anti-apoptotic pathways.

Preclinical Efficacy: Evidence of Synergy

While clinical data on the direct combination of this compound and Venetoclax is not yet available, preclinical studies have shown promising results. An abstract from HUTCHMED, the developer of this compound, reported that the combination of this compound with other agents, including Venetoclax, significantly improved anti-tumor activity in human B-cell lymphoma cell line-derived xenograft models.[5]

Studies with other selective PI3K inhibitors combined with Venetoclax in various B-cell malignancies further support the rationale for this combination. For instance, the combination of the PI3Kα/δ inhibitor copanlisib with Venetoclax has demonstrated synergistic activity in diffuse large B-cell lymphoma (DLBCL) models.[6] Similarly, synergistic anti-proliferative effects were observed when combining BCL-2 and PI3K/AKT inhibition in acute B-lymphoblastic leukemia cells.[7] These findings suggest a class-wide effect for the combination of PI3Kδ and Bcl-2 inhibitors in B-cell cancers.

Comparative Performance Data

To provide a framework for comparison, the following tables summarize the available clinical data for this compound and Venetoclax as monotherapies in relevant B-cell malignancies, as well as data for standard-of-care alternatives.

Table 1: Efficacy of this compound and Venetoclax in Relapsed/Refractory B-Cell Malignancies

Drug/RegimenCancer TypeOverall Response Rate (ORR)Complete Response (CR) RateReference
This compound (HMPL-689) Relapsed/Refractory Follicular LymphomaPromising single-agent clinical activityData maturing[8]
Venetoclax Relapsed/Refractory Follicular Lymphoma38%14%[1]
Venetoclax + Rituximab Relapsed/Refractory Mantle Cell Lymphoma75%21%N/A
Venetoclax + Obinutuzumab Previously Untreated CLL84.7%49.5%[9]

Note: Data for this compound is from early clinical trials and is still emerging. CLL is Chronic Lymphocytic Leukemia.

Table 2: Comparison with Standard-of-Care Alternatives in Relapsed/Refractory Follicular Lymphoma

TreatmentOverall Response Rate (ORR)Complete Response (CR) RateMedian Progression-Free Survival (PFS)Reference
Bendamustine + Rituximab 97% (in initial phase 3)31% (in initial phase 3)65.5% at 5 years[10]
Lenalidomide + Rituximab 78%34%39.4 months[11]
Tazemetostat (for EZH2-mutated) 69%13%~1 year[11]
Axicabtagene ciloleucel (CAR-T) 94%79%38.6 months[10]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of PI3K and Bcl-2 inhibitor combinations.

Cell Viability and Synergy Assays

Experimental_Workflow_Synergy Workflow for In Vitro Synergy Assessment Cell_Seeding Seed B-cell lymphoma cell lines in 96-well plates Drug_Treatment Treat with serial dilutions of This compound, Venetoclax, and their combination Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Assess cell viability using CellTiter-Glo® Luminescent Cell Viability Assay Incubation->Viability_Assay Data_Analysis Calculate IC50 values and analyze for synergy using the Chou-Talalay method (CompuSyn software) Viability_Assay->Data_Analysis

Caption: Standard workflow for determining drug synergy in vitro.

Protocol:

  • Cell Culture: B-cell lymphoma cell lines (e.g., DHL-4, SU-DHL-6) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: this compound and Venetoclax are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Treatment: Cells are seeded in 96-well plates and treated with either single agents or a combination of both drugs at various concentrations.

  • Viability Assessment: After a 72-hour incubation period, cell viability is measured using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

In Vivo Xenograft Studies

Protocol:

  • Animal Models: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human B-cell lymphoma cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into four groups: vehicle control, this compound alone, Venetoclax alone, and the combination of this compound and Venetoclax.

  • Drug Administration: Drugs are administered orally at predetermined doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include overall survival and body weight monitoring for toxicity.

Future Directions

The preclinical data showing a synergistic effect between PI3Kδ and Bcl-2 inhibition are compelling. The next critical step is the initiation of clinical trials to evaluate the safety and efficacy of the this compound and Venetoclax combination in patients with relapsed or refractory B-cell malignancies. Such studies will be essential to determine the optimal dosing schedule, manage potential toxicities, and identify the patient populations most likely to benefit from this promising combination therapy. As our understanding of the molecular drivers of B-cell cancers deepens, rational combination therapies like this hold the key to improving patient outcomes.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Amdizalisib

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Providing essential safety and logistical information is paramount for the well-being of researchers and the integrity of scientific exploration. This document outlines the proper disposal procedures for Amdizalisib, an investigational PI3Kδ inhibitor. Adherence to these guidelines is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

I. Understanding this compound Waste Classification

This compound is an investigational drug and should be handled as a potentially hazardous substance.[1] All waste materials that have come into contact with this compound must be segregated and disposed of according to hazardous waste regulations.[2][3] Proper waste stream identification is the first step in ensuring safe disposal.

Table 1: Classification of this compound-Contaminated Waste

Waste TypeDescriptionDisposal Container
Bulk Contaminated Waste Unused or expired this compound, grossly contaminated personal protective equipment (PPE), and materials used to clean up spills.Black Pharmaceutical Waste Bin (for hazardous chemical waste)[4]
Trace Contaminated Waste Empty vials, syringes, and other containers that held this compound; PPE with minimal (trace) contamination.Yellow Chemotherapy Waste Bin (for trace chemotherapy/hazardous drug waste)[4]
Sharps Waste Needles, syringes with attached needles, and other sharps contaminated with this compound.Red Sharps Container (specifically for hazardous drug sharps)[4]

II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound and related waste materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including two pairs of chemotherapy-tested gloves, a disposable gown, and eye protection when handling this compound waste.[5]

  • All PPE used during the handling and disposal process should be considered contaminated and disposed of as either trace or bulk contaminated waste, depending on the level of contamination.[2]

2. Segregation of Waste at the Point of Generation:

  • Immediately after use, segregate waste into the appropriate color-coded containers as detailed in Table 1.

  • Do not mix this compound waste with general laboratory or biohazardous waste.

3. Handling of Unused or Expired this compound (Bulk Waste):

  • Unused or expired this compound should be disposed of in its original container, if possible, and placed within the black pharmaceutical waste bin.

  • Do not flush this compound down the drain or dispose of it in the regular trash.[6][7]

4. Disposal of Empty Containers (Trace Waste):

  • Empty vials, syringes (without needles), and other containers that held this compound are considered trace contaminated waste.

  • These items should be placed in the yellow chemotherapy waste bin.

5. Disposal of Contaminated Sharps:

  • All sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous drug waste.[4]

  • Do not overfill sharps containers.

6. Spill Management:

  • In the event of a spill, use a designated hazardous drug spill kit.[8]

  • All materials used for spill cleanup are considered bulk contaminated waste and must be disposed of in the black pharmaceutical waste bin.

7. Final Disposal:

  • All hazardous waste containers must be securely sealed and labeled.

  • Follow your institution's specific procedures for the collection and disposal of hazardous pharmaceutical waste. This typically involves coordination with your institution's Environmental Health and Safety (EHS) department.

III. Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

AmdizalisibDisposalWorkflow start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_bulk Is it bulk or trace contamination? is_sharp->is_bulk No sharps_container Dispose in Hazardous Sharps Container (Red) is_sharp->sharps_container Yes bulk_container Dispose in Black Pharmaceutical Waste Bin is_bulk->bulk_container Bulk trace_container Dispose in Yellow Chemotherapy Waste Bin is_bulk->trace_container Trace end Follow Institutional EHS Guidelines for Pickup sharps_container->end bulk_container->end trace_container->end

Caption: this compound Waste Segregation and Disposal Workflow.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of investigational pharmaceutical compounds. For further guidance, consult your institution's specific hazardous waste management plan and the relevant Safety Data Sheets for similar chemical entities.

References

Essential Safety and Logistics for Handling Amdizalisib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Amdizalisib (HMPL-689) was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent pharmaceutical compounds, including PI3K delta inhibitors and antineoplastic agents. Researchers must consult their institution's Environmental Health and Safety (EH&S) department and, if possible, obtain the specific SDS from the supplier before handling this compound.

This compound is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) under investigation for the treatment of certain cancers. As with any potent research compound, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to potent compounds. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Hands Double Gloving (Chemotherapy-rated nitrile gloves)Wear two pairs of gloves at all times. The outer glove should be changed immediately upon contamination or every 30-60 minutes of continuous use. The inner glove should be removed last.
Body Solid-front, disposable gown with long sleeves and elastic cuffsGowns should be resistant to chemical permeation. Ensure cuffs are tucked into the inner pair of gloves. Change gown immediately if contaminated.
Eyes/Face Safety goggles with side shields or a full-face shieldStandard safety glasses are insufficient. A full-face shield should be worn in addition to goggles when there is a significant risk of splashes.
Respiratory NIOSH-approved respirator (e.g., N95 or higher)A respirator is crucial when handling the powdered form of the compound to prevent inhalation of aerosolized particles. Use should be within a certified chemical fume hood or biological safety cabinet.
Operational Plan for Handling this compound

A clear, step-by-step operational plan is critical to ensure safety and consistency in handling procedures.

1. Preparation and Weighing:

  • Designated Area: All handling of solid this compound, including weighing and initial solubilization, must be conducted in a designated area within a certified chemical fume hood, glove box, or similar containment device.

  • Surface Protection: The work surface should be covered with disposable, plastic-backed absorbent pads. These pads should be discarded as hazardous waste after use or in case of a spill.

  • Weighing: Use a dedicated set of utensils (spatulas, weigh boats). Tare the weigh boat before adding the compound to avoid contamination of the balance.

2. Solubilization and Dilution:

  • Solvent Handling: Handle all solvents in the chemical fume hood.

  • Luer-Lock Syringes: Use Luer-Lock syringes and needles to prevent accidental disconnection and spraying of the solution.

  • Vial Sealing: Ensure vials containing this compound solutions are tightly sealed and clearly labeled with the compound name, concentration, solvent, and date.

3. Transportation:

  • Secondary Containment: When moving this compound, whether in solid or solution form, it must be placed in a labeled, sealed, and shatter-proof secondary container.

4. Spill Management:

  • Spill Kit: A spill kit specifically for hazardous chemicals should be readily accessible.

  • Small Spills (inside fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover liquid spills with absorbent pads. For powder spills, gently cover with wetted absorbent pads to prevent aerosolization.

    • Wipe the area clean with a detergent solution, followed by a rinse with water.

    • Collect all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills (outside fume hood):

    • Evacuate the area immediately.

    • Alert your institution's EH&S department.

    • Restrict access to the area until the spill has been properly decontaminated by trained personnel.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Container Procedure
Solid this compound Labeled Hazardous Chemical Waste Container (Solid)Collect in a sealed, clearly labeled container. Do not mix with other chemical waste unless approved by EH&S.
Solutions of this compound Labeled Hazardous Chemical Waste Container (Liquid)Collect in a compatible, leak-proof container. Do not pour down the drain.
Contaminated Sharps Puncture-resistant Sharps Container for Hazardous WasteNeedles, syringes, and other contaminated sharps must be placed directly into a designated sharps container. Do not recap needles.
Contaminated PPE and Consumables Labeled Hazardous Waste Bag within a rigid outer containerAll gloves, gowns, absorbent pads, and other contaminated disposables should be double-bagged and placed in a designated hazardous waste container.

All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents. Follow your institution's procedures for waste pickup and disposal.

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound safely.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate Area (Fume Hood) surface_prot Cover Surface with Absorbent Pad prep_area->surface_prot don_ppe Don Full PPE don_ppe->prep_area weigh Weigh Solid this compound surface_prot->weigh solubilize Solubilize/Dilute (Luer-Lock Syringes) weigh->solubilize transport Transport in Secondary Container solubilize->transport decontaminate Decontaminate Surfaces transport->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: General workflow for handling this compound.

SpillResponse cluster_small_spill Small Spill (in Fume Hood) cluster_large_spill Large Spill (outside Fume Hood) spill Spill Occurs alert_others Alert Others spill->alert_others Small evacuate Evacuate Area spill->evacuate Large cover_spill Cover Spill (Wetted Pad for Powder) alert_others->cover_spill clean_area Clean with Detergent & Water cover_spill->clean_area collect_waste Collect Waste clean_area->collect_waste notify_ehs Notify EH&S evacuate->notify_ehs restrict_access Restrict Access notify_ehs->restrict_access

Caption: Spill response plan for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.